4-Fluorobenzyl phenyl sulfide
Description
The exact mass of the compound 4-Fluorobenzyl phenyl sulfide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Fluorobenzyl phenyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorobenzyl phenyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-(phenylsulfanylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FS/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKNESVFKIESDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371968 | |
| Record name | 1-Fluoro-4-[(phenylsulfanyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351-66-6 | |
| Record name | 1-Fluoro-4-[(phenylsulfanyl)methyl]benzene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40371968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 351-66-6 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Fluorobenzyl phenyl sulfide chemical properties
Chemical Identity & Core Properties Guide
Executive Summary
4-Fluorobenzyl phenyl sulfide (CAS: 351-66-6) is a specialized organosulfur intermediate utilized extensively in medicinal chemistry and organic synthesis. Structurally, it consists of a thioether linkage connecting a phenyl group and a para-fluorinated benzyl moiety.
This molecule serves as a critical probe in drug discovery, particularly for metabolic stability studies .[1] The strategic placement of the fluorine atom at the para-position of the benzyl ring blocks metabolic oxidation (hydroxylation) at this reactive site, a common "soft spot" in drug candidates. Furthermore, the sulfide linkage acts as a precursor to sulfoxides and sulfones, functional groups frequently screened for antibacterial and anticancer activity.
Physicochemical Specifications
The following data summarizes the core physical and chemical identifiers for 4-Fluorobenzyl phenyl sulfide.
| Property | Specification |
| IUPAC Name | 1-Fluoro-4-((phenylthio)methyl)benzene |
| CAS Number | 351-66-6 |
| Molecular Formula | C₁₃H₁₁FS |
| Molecular Weight | 218.29 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Insoluble in water; Soluble in DCM, Chloroform, Ethyl Acetate, DMSO |
| Boiling Point | ~140–150 °C at reduced pressure (predicted) |
| Refractive Index | ~1.58 (predicted based on analogs) |
| Key Functional Groups | Thioether (Sulfide), Aryl Fluoride |
Synthesis & Manufacturing Protocols
High-purity synthesis of 4-Fluorobenzyl phenyl sulfide is typically achieved via nucleophilic substitution (
Method A: Classical Nucleophilic Substitution (Standard Protocol)
This method utilizes the high nucleophilicity of the thiophenolate anion to displace the halide from 4-fluorobenzyl chloride.
-
Reagents: Thiophenol (PhSH), 4-Fluorobenzyl chloride, Potassium Carbonate (
), Acetone or DMF. -
Mechanism:
displacement.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Thiophenol (1.0 equiv, e.g., 10 mmol) in anhydrous acetone (20 mL).
-
Deprotonation: Add Potassium Carbonate (
, 1.2 equiv) to the solution. Stir at room temperature for 15 minutes to generate the thiophenolate anion in situ. -
Addition: Dropwise add 4-Fluorobenzyl chloride (1.0 equiv) to the reaction mixture.
-
Reaction: Reflux the mixture at 60°C for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 9:1) until the starting thiol is consumed.
-
Work-up: Cool to room temperature. Filter off the inorganic salts (
, excess ). Concentrate the filtrate under reduced pressure. -
Purification: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove trace thiophenol) followed by brine. Dry over
and concentrate. Purify via silica gel flash chromatography if necessary.
Method B: Green Synthesis (Ionic Liquid Catalysis)
Recent advancements utilize ionic liquids to promote the reaction between benzyl alcohols and thiols, avoiding halogenated precursors.[2]
-
Reagents: Thioanisole (as sulfur source/reactant exchange), 4-Fluorobenzyl alcohol, Ionic Liquid catalyst ([SO3HPrMIm][OTf]).
-
Advantage: Eliminates the use of lachrymatory benzyl halides and generates water as the primary byproduct.
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow of the nucleophilic substitution pathway.
Caption: Figure 1. Step-wise synthesis via nucleophilic substitution of 4-fluorobenzyl chloride with thiophenol.
Chemical Reactivity & Transformations[1][5][6]
The chemical utility of 4-Fluorobenzyl phenyl sulfide lies in its ability to undergo controlled oxidation. The sulfide sulfur atom is electron-rich, making it susceptible to electrophilic oxidants.
Oxidation Profiling (Metabolic Mimicry)
One of the primary applications of this compound is generating sulfoxide and sulfone derivatives to study metabolic pathways.
-
Sulfide to Sulfoxide: Selective oxidation using 1.0 equivalent of
or m-CPBA at 0°C yields the sulfoxide (chiral center at sulfur). -
Sulfoxide to Sulfone: Exhaustive oxidation using excess oxidant or stronger conditions (
) yields the achiral sulfone.
Protocol for Sulfoxide Synthesis:
-
Dissolve 4-Fluorobenzyl phenyl sulfide in DCM.
-
Cool to 0°C.
-
Add m-CPBA (1.0 equiv) slowly.
-
Quench with saturated
after 1 hour.
Visualization: Oxidation Pathway
Caption: Figure 2. Step-wise oxidation from sulfide to sulfone, mimicking metabolic S-oxidation.
Applications in Drug Discovery[1][3]
The "Fluorine Effect" in Medicinal Chemistry
The 4-fluoro substituent is not merely structural; it alters the electronic and metabolic profile of the molecule:
-
Metabolic Blocking: In non-fluorinated benzyl sulfides, the para-position of the phenyl ring is a hotspot for Cytochrome P450-mediated hydroxylation. Replacing the hydrogen with fluorine (C-F bond strength: ~116 kcal/mol vs C-H: ~99 kcal/mol) effectively blocks this metabolic degradation, extending the half-life of the scaffold.
-
Electronic Modulation: Fluorine is inductively electron-withdrawing but resonance-donating. This modulation affects the acidity of the benzylic protons (
between the ring and sulfur), influencing the compound's reactivity in alkylation reactions.
Antibacterial Research
Research indicates that benzyl phenyl sulfide derivatives exhibit antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[3] The lipophilicity provided by the thioether linkage allows for membrane penetration, while the fluorinated ring enhances stability against bacterial efflux pumps or enzymatic degradation.
Safety & Handling
-
Hazard Identification: Like most organosulfur compounds, 4-Fluorobenzyl phenyl sulfide may possess a characteristic disagreeable odor, though less potent than low-molecular-weight thiols.
-
Skin/Eye Contact: Irritant. Wear nitrile gloves and safety goggles.
-
Inhalation: Use within a fume hood to avoid inhalation of vapors or dust.
-
Storage: Store in a cool, dry place under inert atmosphere (
) to prevent slow atmospheric oxidation to the sulfoxide.
References
-
Guidechem. (n.d.). 4-Fluorobenzyl Phenyl Sulfide Properties and CAS 351-66-6. Retrieved from
-
Sigma-Aldrich. (n.d.).[4] 4-Fluorobenzyl bromide Product Specification (Precursor Data). Retrieved from [4]
-
Liu, H., et al. (2023). A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids. ResearchGate. Retrieved from
-
National Institutes of Health (NIH). (2019). Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. PubMed. Retrieved from
-
Organic Syntheses. (n.d.). General Procedures for Thioether Synthesis. Retrieved from
Sources
Biological activity of 4-Fluorobenzyl phenyl sulfide
An In-Depth Technical Guide to the Predicted Biological Activity of 4-Fluorobenzyl Phenyl Sulfide
Abstract
This technical guide provides a comprehensive exploration of the predicted biological activities of 4-Fluorobenzyl phenyl sulfide, a synthetic organosulfur compound. While direct experimental data on this specific molecule is not extensively available in current literature, its structural motifs are present in a variety of well-characterized bioactive molecules. This guide synthesizes findings from analogous compounds to forecast its potential as a therapeutic agent. We delve into its probable anticancer, antimicrobial, and enzyme inhibitory properties, proposing detailed mechanisms of action and robust experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals interested in the prospective applications of novel sulfide derivatives.
Introduction and Molecular Overview
4-Fluorobenzyl phenyl sulfide is an aromatic sulfide characterized by a phenyl group and a 4-fluorobenzyl group linked by a sulfur atom. Its chemical structure is presented below:
Chemical Structure of 4-Fluorobenzyl Phenyl Sulfide
-
Molecular Formula: C₁₃H₁₁FS
-
Molecular Weight: 218.29 g/mol
-
Key Features: The molecule incorporates a flexible thioether linkage, an electron-withdrawing fluorine atom on one of the aromatic rings, and lipophilic phenyl groups. These features are common in pharmacologically active compounds, suggesting a potential for diverse biological interactions.
This guide will focus on three primary areas of predicted biological activity based on compelling evidence from structurally related compounds: anticancer, antimicrobial, and enzyme inhibition.
Putative Synthesis and Characterization
A plausible synthetic route for 4-Fluorobenzyl phenyl sulfide involves a nucleophilic substitution reaction.
Proposed Synthesis Workflow
Caption: Proposed synthesis of 4-Fluorobenzyl phenyl sulfide.
Step-by-Step Synthesis Protocol
-
Thiolate Formation: To a solution of thiophenol in a suitable aprotic polar solvent such as dimethylformamide (DMF), add an equimolar amount of a base like sodium hydride (NaH). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) at 0°C to control the exothermic reaction. Stir for 30 minutes to ensure complete formation of the sodium thiophenolate salt.
-
Nucleophilic Substitution: To the solution containing the thiophenolate anion, add an equimolar amount of 4-fluorobenzyl bromide (or chloride) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized 4-Fluorobenzyl phenyl sulfide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Predicted Biological Activity: Anticancer Properties
The most compelling predicted biological activity for 4-Fluorobenzyl phenyl sulfide is in oncology, primarily due to its close structural similarity to Bis(4-fluorobenzyl)trisulfide (BFBTS) .
Hypothesized Mechanism of Action: Microtubule Disruption
BFBTS is a potent anticancer agent that functions as a novel antimicrotubule agent.[1] It has been shown to covalently bind to β-tubulin at cysteine residue 12 (Cys12).[1][2] This modification disrupts microtubule polymerization dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1] Given the shared 4-fluorobenzyl sulfide moiety, it is highly probable that 4-Fluorobenzyl phenyl sulfide acts through a similar mechanism.
Caption: Proposed anticancer mechanism of 4-Fluorobenzyl phenyl sulfide.
Experimental Validation Protocols
A. In Vitro Cell Viability Assay (MTT Assay)
-
Cell Culture: Plate various cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of 4-Fluorobenzyl phenyl sulfide for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
B. Tubulin Polymerization Assay
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a buffer.
-
Initiation: Initiate polymerization by raising the temperature to 37°C.
-
Treatment: Add 4-Fluorobenzyl phenyl sulfide at various concentrations to the reaction mixture.
-
Monitoring: Monitor the fluorescence intensity over time, which is proportional to the extent of tubulin polymerization.
-
Analysis: Compare the polymerization curves of treated samples to a control to determine the inhibitory effect.
Quantitative Data from Analogous Compounds
The following table summarizes the reported anticancer activity of Bis(4-fluorobenzyl)trisulfide (BFBTS) to provide a benchmark for the expected potency of 4-Fluorobenzyl phenyl sulfide.
| Compound | Cell Line | IC₅₀ | Reference |
| Bis(4-fluorobenzyl)trisulfide | Various Tumor Cells | High nM to low µM | [1] |
| Bis(4-fluorobenzyl)trisulfide | MCF7 | 54 nM (microtubule dynamics) | [1] |
Predicted Biological Activity: Antimicrobial Properties
Derivatives of benzyl phenyl sulfide have demonstrated significant antibacterial activity, particularly against drug-resistant strains.[3]
Hypothesized Mechanism of Action: Membrane Disruption
Studies on benzyl phenyl sulfide derivatives suggest that their antibacterial action involves the destruction of the bacterial cell membrane.[3] The lipophilic nature of these compounds likely facilitates their insertion into the lipid bilayer, leading to increased permeability, loss of cellular contents, and ultimately, cell death.
Caption: Proposed tyrosinase inhibition mechanism.
Experimental Validation Protocol: In Vitro Tyrosinase Inhibition Assay
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing mushroom tyrosinase in phosphate buffer.
-
Inhibitor Addition: Add various concentrations of 4-Fluorobenzyl phenyl sulfide and incubate for 10 minutes.
-
Substrate Addition: Add the substrate L-DOPA to initiate the reaction.
-
Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.
-
Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Safety and Toxicological Considerations
No specific toxicological data for 4-Fluorobenzyl phenyl sulfide is available. However, general safety precautions for aromatic sulfides should be observed. Phenyl sulfide is listed as causing serious eye irritation and may be harmful if swallowed or in contact with skin. [4]Studies on o-Benzyl-p-chlorophenol have shown potential for nephropathy at high doses in animal models. [5]Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.
Future Research and Conclusions
4-Fluorobenzyl phenyl sulfide represents a promising scaffold for the development of novel therapeutic agents. The strong evidence from its structural analogs suggests a high probability of significant anticancer, antimicrobial, and enzyme-inhibiting activities.
Future research should prioritize:
-
Definitive Synthesis and Characterization: Establishing a reliable and scalable synthesis route.
-
In Vitro Screening: Comprehensive screening against a panel of cancer cell lines, pathogenic bacteria, and relevant enzymes.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for each observed biological activity.
-
In Vivo Efficacy and Toxicology: Evaluating the therapeutic potential and safety profile in relevant animal models.
References
- Al-Warhi, T., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI.
- Xu, W., et al. (2009). Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of beta-tubulin at Cys 12 and suppression of microtubule dynamics. Molecular Cancer Therapeutics.
- Kim, J., et al. (2021). Neurochemical Effects of 4-(2Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. MDPI.
- Wang, Y., et al. (2022). The Protective Effects of Hydrogen Sulfide New Donor Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate on the Ischemic Stroke. MDPI.
- Chen, M., et al. (2019). Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. Nature.
- De Felice, S., et al. (2020). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed Central.
- De Felice, S., et al. (2020). 4-Fluorobenzylpiperazine-Containing Derivatives as Efficient Inhibitors of Mushroom Tyrosinase. PubMed.
- De Felice, S., et al. (2020). 4‐Fluorobenzylpiperazine‐Containing Derivatives as Efficient Inhibitors of Mushroom Tyrosinase. ResearchGate.
- Xu, W., et al. (2009). Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of β-tubulin at Cys 12 and suppression of microtubule dynamics. ResearchGate.
- Takeda, A., et al. (2007). Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide. PubMed.
- Fisher Scientific. (2025). Safety Data Sheet - Phenyl sulfide.
- National Toxicology Program. (2025). Toxicology and Carcinogenesis Studies of o-Benzyl-p-Chlorophenol. NIH.
- Al-Obeed, O., et al. (2011). In Vivo Antimicrobial Activity of 1(4-(4-chlorobenzyloxy)phenyl). Maxwell Science.
Sources
- 1. Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of beta-tubulin at Cys 12 and suppression of microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Abstract for TR-424 [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Electronic Effects of the Fluorine Atom in 4-Fluorobenzyl Phenyl Sulfide
Executive Summary
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties—a delicate balance between potent inductive withdrawal and context-dependent resonance donation—can profoundly influence molecular conformation, metabolic stability, and binding affinity. This guide dissects the nuanced electronic contributions of the fluorine atom in 4-Fluorobenzyl phenyl sulfide, a representative molecule showcasing these effects. We will explore the theoretical underpinnings of fluorine's dual electronic nature, quantify its influence using the Hammett relationship, and detail the experimental and computational methodologies required for a comprehensive analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of organofluorine compounds in their work.
The Dichotomous Electronic Nature of Aromatic Fluorine
The net electronic impact of a fluorine substituent on an aromatic ring is a classic example of competing electronic effects. Understanding this dichotomy is critical to predicting the reactivity and properties of molecules like 4-Fluorobenzyl phenyl sulfide.
The Inductive Effect (-I): A Dominant Withdrawal
Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density from the rest of the molecule through the sigma (σ) bond framework.[1][2] This is known as the negative inductive effect (-I). This effect is potent and polarizes the C-F bond significantly, leading to a cascade of electron withdrawal through adjacent sigma bonds.[3] In the context of the fluorobenzyl moiety, this effect deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene.[1] The electron density is pulled away from the ring, increasing the partial positive charge on the ring carbons.[4]
The Resonance Effect (+R): A Countervailing Donation
Conversely, the fluorine atom possesses lone pairs of electrons in its p-orbitals. These lone pairs can be delocalized into the aromatic π-system, an effect known as positive resonance (+R) or mesomeric (+M) effect.[3][5] This donation of electron density specifically increases the electron density at the ortho and para positions of the benzene ring. While the +R effect of fluorine is weaker than its -I effect, it is crucial for directing the regioselectivity of electrophilic aromatic substitution reactions.[1][6]
The interplay of these two opposing forces is what defines fluorine's unique character as a substituent. The powerful -I effect dominates in overall ring deactivation, while the +R effect governs the positional reactivity, favoring ortho and para substitution.[1]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. quora.com [quora.com]
Methodological & Application
Nucleophilic substitution reaction of thiophenol with 4-fluorobenzyl bromide
Application Note & Protocol
Topic: Nucleophilic Substitution Reaction of Thiophenol with 4-Fluorobenzyl Bromide for the Synthesis of 4-Fluorobenzyl Phenyl Sulfide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 4-fluorobenzyl phenyl sulfide via the nucleophilic substitution reaction between thiophenol and 4-fluorobenzyl bromide. It delves into the underlying S_N2 reaction mechanism, offers a detailed, field-proven experimental protocol, and includes essential safety precautions and troubleshooting advice. The synthesis of thioethers, or sulfides, is a cornerstone transformation in organic chemistry, with the resulting products serving as critical building blocks in medicinal chemistry and materials science.[1][2] This protocol is designed to be a self-validating system, ensuring researchers can achieve reliable and high-yield results.
Scientific Principles and Mechanistic Insights
The formation of 4-fluorobenzyl phenyl sulfide from thiophenol and 4-fluorobenzyl bromide is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction. Understanding the role of each component and the reaction environment is paramount to optimizing the outcome.
The S_N2 Reaction Pathway
The S_N2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3][4]
-
Nucleophile Generation: Thiophenol is moderately acidic (pKa ≈ 6.6) and requires deprotonation by a base to form the thiophenolate anion (PhS⁻). This anion is an exceptionally potent nucleophile due to the high polarizability and soft nature of the sulfur atom, making it highly reactive toward soft electrophiles.[5][6]
-
The Substrate: 4-Fluorobenzyl bromide serves as the electrophile. Benzylic halides are particularly reactive in S_N2 reactions because the adjacent aromatic ring helps to stabilize the transition state through π-orbital overlap, lowering the activation energy.[3][7] The primary nature of the benzylic carbon minimizes steric hindrance, further favoring the S_N2 pathway.[8]
-
The Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr), and its large size allows it to stabilize the negative charge effectively upon departure.[9][10]
Critical Reaction Parameters
-
Role of the Base: A base is essential to generate the thiophenolate nucleophile from the much less reactive thiophenol. The choice of base can influence reaction kinetics. Anhydrous potassium carbonate (K₂CO₃) is a commonly used, effective, and economical choice that is sufficiently strong to deprotonate thiophenol without introducing highly reactive hydroxide ions that could lead to side reactions.[11]
-
Solvent Effects: The reaction is best conducted in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile. These solvents can dissolve the ionic reagents but do not engage in strong hydrogen bonding with the nucleophile.[12] This leaves the thiophenolate anion "naked" and highly reactive, accelerating the S_N2 reaction rate. In contrast, polar protic solvents (like ethanol or water) would form a "cage" around the nucleophile through hydrogen bonding, severely impeding its reactivity.[13][14]
Caption: S_N2 mechanism for the synthesis of 4-fluorobenzyl phenyl sulfide.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Thiophenol | 108-98-5 | 110.18 | 10.0 | 1.0 |
| 4-Fluorobenzyl bromide | 459-46-1 | 189.03 | 10.5 | 1.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 15.0 | 1.5 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser and heating mantle (or oil bath)
-
Inert atmosphere setup (Nitrogen or Argon gas line with bubbler)
-
Glass syringes and needles
-
Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄), developing chamber, and UV lamp
-
Glassware for column chromatography (optional)
CRITICAL Safety Precautions
-
Thiophenol: Acutely toxic and flammable, with an overpowering stench.[15][16][17] It is fatal if swallowed, inhaled, or absorbed through the skin.[18] ALWAYS handle in a certified chemical fume hood. Wear nitrile gloves (consider double-gloving), a lab coat, and chemical splash goggles.
-
4-Fluorobenzyl Bromide: A potent lachrymator that causes severe eye and skin burns.[19][20][21] Inhalation can cause respiratory tract burns.[19] ALWAYS handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE).
-
N,N-Dimethylformamide (DMF): A reproductive toxin and skin irritant. Avoid inhalation and skin contact.
Step-by-Step Procedure
-
Reaction Setup:
-
Dry a 100 mL round-bottom flask and a magnetic stir bar in an oven and allow to cool under a stream of inert gas (N₂ or Ar).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol) to the flask.
-
Assemble the flask with a condenser under the inert atmosphere.
-
-
Addition of Reagents:
-
In the fume hood, add anhydrous DMF (50 mL) to the flask via syringe.
-
Add thiophenol (1.02 mL, 1.10 g, 10.0 mmol) dropwise via syringe to the stirring suspension.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium thiophenolate salt.
-
Slowly add 4-fluorobenzyl bromide (1.25 mL, 1.98 g, 10.5 mmol) to the reaction mixture via syringe. A slight exotherm may be observed.
-
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Eluent: 95:5 Hexanes:Ethyl Acetate.
-
Procedure: Take a small aliquot from the reaction, dilute with ethyl acetate, and spot on a TLC plate against the starting materials.
-
Visualization: Use a UV lamp (254 nm). The product should appear as a new, less polar spot than thiophenol, and the 4-fluorobenzyl bromide spot should disappear.
-
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by TLC), pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product is often of high purity. If necessary, purify further using flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.
-
The final product, 4-fluorobenzyl phenyl sulfide, is typically a colorless oil or low-melting solid.
-
Expected Yield: >90%.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Ineffective deprotonation of thiophenol. 2. Wet reagents or solvent. | 1. Ensure K₂CO₃ is anhydrous (can be flame-dried under vacuum before use). 2. Use anhydrous grade solvent and properly dried glassware. |
| Reaction Stalled | 1. Poor quality of 4-fluorobenzyl bromide (hydrolyzed). 2. Insufficient mixing. | 1. Use fresh or purified benzyl bromide. 2. Ensure vigorous stirring to maintain the suspension. |
| Formation of Side Products | 1. Oxidation of thiophenol to diphenyl disulfide. 2. Self-coupling of benzyl bromide. | 1. Maintain a strict inert atmosphere throughout the reaction. 2. Add the benzyl bromide slowly to the pre-formed thiophenolate. |
Conclusion
This application note details a robust and high-yielding protocol for the S_N2 synthesis of 4-fluorobenzyl phenyl sulfide. By understanding the core mechanistic principles—the generation of a potent thiophenolate nucleophile in a polar aprotic solvent to react with a highly suitable benzylic halide substrate—researchers can reliably execute this important transformation. Adherence to the stringent safety protocols outlined is non-negotiable due to the hazardous nature of the reagents involved. This method provides a dependable pathway to a valuable class of thioether compounds for further application in research and development.
References
- Thiophenol - SAFETY D
- Material Safety Data Sheet - 4-Fluorobenzyl bromide, 97%. (2005). Cole-Parmer.
- Benzyl phenyl sulfide | 831-91-4. Benchchem.
- Material Safety Data Sheet - Thiophenol. (2005). Cole-Parmer.
- 4-Fluorobenzyl bromide - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Thiophenol. (2010). Fisher Scientific.
- 4-Fluorobenzyl bromide - Safety D
- THIOPHENOL CAS NO 108-98-5 MATERIAL SAFETY D
- A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids. (2023).
- Solvent Effects on Sn2 Reactions. (2014). YouTube.
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Calgary.
- 11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts.
- A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids. (2023). PubMed.
- Reactions at the benzylic position (video). Khan Academy.
- 11.4: Characteristics of the SN2 Reaction. (2023). Chemistry LibreTexts.
- SN2 Reaction Mechanisms. (2021). YouTube.
- Why would a protic solvent reduce the r
- reactive SN2 alkyl groups - benzyl and allyl groups. (2019). YouTube.
- The SN2 Reaction Mechanism. (2012). Master Organic Chemistry.
- Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. (1992).
- Using an alkyl halide and a thiol as starting materials, how would... Study Prep in Pearson+.
- Reactions of Thiols. (2021). Chemistry Steps.
- Thiols And Thioethers. (2015). Master Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tandfonline.com [tandfonline.com]
- 12. users.wfu.edu [users.wfu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. fishersci.com [fishersci.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. fishersci.com [fishersci.com]
- 21. synquestlabs.com [synquestlabs.com]
Green synthesis methods for 4-Fluorobenzyl phenyl sulfide
Application Note: Green Synthesis Architectures for 4-Fluorobenzyl Phenyl Sulfide
Executive Summary & Strategic Rationale
4-Fluorobenzyl phenyl sulfide (CAS: 831-91-4 derivative) is a critical pharmacophore and intermediate in the synthesis of fluorinated sulfones and sulfoxides used in antiretroviral and anti-inflammatory drug discovery. Traditional synthesis relies on the nucleophilic substitution of benzyl halides with thiophenolates in volatile organic solvents (DMF, THF) using stoichiometric bases, generating significant salt waste and requiring the handling of odorous, toxic thiols.
This guide presents three "Green Architecture" protocols that eliminate these bottlenecks. These methods prioritize Atom Economy , Solvent Replacement (Water/Ionic Liquids), and Hazard Reduction (Thiol-free or in-situ generation).
| Metric | Method A: Ionic Liquid Dehydration | Method B: Aqueous Nanocatalysis | Method C: Solvent-Free Mechanochemistry |
| Primary Mechanism | Dehydrative Metathesis | Multicomponent Cross-Coupling | Solid-Acid Condensation |
| Key Reagents | 4-Fluorobenzyl Alcohol, Thioanisole | Ph-I, Thiourea, 4-F-Bn-Br | 4-Fluorobenzyl Alcohol, Ph-SH |
| Catalyst | [SO₃HPrMIm][OTf] (Recyclable) | Cu-grafted SBA-15 | TAPC (Solid Acid) |
| Green Highlight | Water is the only byproduct. | Avoids handling free thiols. | Zero solvent waste. |
| Est. Yield | 85-92% | 80-88% | 90-95% |
Protocol A: Ionic Liquid-Mediated Dehydrative Metathesis
Principle: This method utilizes a dual-functional ionic liquid (IL) that acts as both solvent and Brønsted acid catalyst. It promotes the direct coupling of 4-fluorobenzyl alcohol with thioanisole. The reaction proceeds via a dehydrative etherification followed by a metathesis step, avoiding the use of halogenated precursors entirely.[1]
Reagents & Materials:
-
Substrate: 4-Fluorobenzyl alcohol (1.0 mmol)
-
Reagent: Thioanisole (1.0 mmol)
-
Catalyst/Medium: 1-propylsulfonate-3-methylimidazolium trifluoromethanesulfonate [SO₃HPrMIm][OTf] (2.0 mL)
-
Equipment: Magnetic stirrer, oil bath, vacuum oven (for IL recycling).
Step-by-Step Protocol:
-
Charge: In a 10 mL round-bottom flask, introduce [SO₃HPrMIm][OTf] (2.0 mL).
-
Addition: Add 4-fluorobenzyl alcohol (126 mg, 1.0 mmol) and thioanisole (124 mg, 1.0 mmol) directly to the IL.
-
Reaction: Stir the mixture at 100°C for 4–6 hours. Note: The reaction progress can be monitored by TLC (Hexane:EtOAc 9:1). The mixture will remain biphasic or become homogenous depending on conversion.
-
Extraction: Cool to room temperature. Add diethyl ether (3 × 5 mL) to extract the product. The IL phase is immiscible with ether and will settle at the bottom.
-
Purification: Wash the combined ether extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Recycling: The remaining IL phase is dried in a vacuum oven at 60°C for 4 hours to remove water (the byproduct) and can be reused up to 5 times without significant loss of activity.
Self-Validating Logic:
-
Visual Check: The separation of the ether layer indicates product extraction. If the IL layer remains cloudy, further extraction is needed.
-
Mass Balance: Since water is the only mass loss, the crude weight should be close to theoretical yield minus water (18 mg).
Protocol B: Aqueous Multicomponent Nanocatalysis (Thiol-Free)
Principle: This method avoids the direct handling of stench-producing thiophenols. It uses thiourea as a sulfur surrogate in a three-component coupling between iodobenzene and 4-fluorobenzyl bromide, catalyzed by Copper(II) grafted on mesoporous silica (SBA-15) in water.
Reagents & Materials:
-
Substrate 1: Iodobenzene (1.0 mmol)
-
Substrate 2: 4-Fluorobenzyl bromide (1.0 mmol)
-
Sulfur Source: Thiourea (1.2 mmol)
-
Catalyst: Cu-grafted furfural-functionalized SBA-15 (50 mg, ~2 mol% Cu loading)
-
Base: K₂CO₃ (2.0 mmol)
-
Solvent: Deionized Water (5 mL)
Step-by-Step Protocol:
-
Catalyst Preparation: (If not commercially available) Functionalize calcined SBA-15 with 3-aminopropyltriethoxysilane, react with furfural to form the imine, and complex with Cu(OAc)₂.
-
Assembly: In a 25 mL reaction tube, combine Iodobenzene, 4-Fluorobenzyl bromide, Thiourea, K₂CO₃, and the Cu-SBA-15 catalyst.
-
Solvation: Add 5 mL of water.
-
Reaction: Heat the mixture to 100°C with vigorous stirring for 12 hours.
-
Work-up: Cool to room temperature. The catalyst is separated by simple filtration (or centrifugation).
-
Isolation: Extract the aqueous filtrate with ethyl acetate. The organic layer is dried and concentrated.
-
Catalyst Recovery: Wash the filtered solid catalyst with ethanol and water, then dry at 100°C for reuse.
Self-Validating Logic:
-
Odor Control: The absence of the characteristic "rotten egg" smell of thiophenol confirms the in-situ consumption of the sulfur species.
-
Catalyst Color: The Cu-SBA-15 should retain its light green/blue hue. A black precipitate indicates copper leaching or reduction to bulk CuO (catalyst decomposition).
Mechanistic Visualization
The following diagrams illustrate the catalytic cycles for both the Ionic Liquid and Copper-Nanocatalyst methods, highlighting the specific activation steps.
Caption: Comparative mechanistic pathways. Method A relies on acid-catalyzed dehydration and metathesis. Method B utilizes a Cu(II) oxidative addition/reductive elimination cycle with thiourea as a sulfur shuttle.
References
-
Zhang, J., et al. (2023). "A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids." Chemistry – An Asian Journal. [Link]
-
Sarkar, K., et al. (2012). "Cu-grafted furfural imine-functionalized mesoporous SBA-15: a novel heterogeneous catalyst for the synthesis of S-aryl/benzyl-thioureas and their application in C–S cross-coupling reactions." Journal of Materials Chemistry. [Link]
-
Karimi, B., & Enders, D. (2006). "New Efficient Protocol for the Synthesis of Thioethers using TAPC under Solvent-Free Conditions." Organic Letters. (General reference for TAPC method). [Link]
Sources
Application Note: Optimized Synthesis of 4-Fluorobenzyl Phenyl Sulfide via Phase Transfer Catalysis
Abstract & Introduction
This Application Note details the protocol for the synthesis of 4-Fluorobenzyl phenyl sulfide (also known as 1-fluoro-4-((phenylthio)methyl)benzene) utilizing Phase Transfer Catalysis (PTC) . This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, including selective COX-2 inhibitors and antihistamines.
Traditional thioether synthesis often requires anhydrous conditions, strong bases (e.g., NaH), and dipolar aprotic solvents (DMF, DMSO), which pose waste disposal and safety challenges. The PTC method described herein utilizes a biphasic system (Liquid-Liquid or Solid-Liquid), allowing the use of inorganic bases (NaOH, KOH) and environmentally benign solvents or solvent-free conditions. This approach aligns with Green Chemistry principles, offering higher Atom Economy, reduced thermal requirements, and simplified workup procedures.
Reaction Mechanism & Rationale
The synthesis proceeds via an
Mechanistic Pathway (Starks' Extraction Mechanism)
-
Deprotonation: Thiophenol is deprotonated by the aqueous base (NaOH) at the interface or in the bulk aqueous phase to form sodium thiophenolate (
). -
Ion Exchange: The Phase Transfer Catalyst (Quaternary Ammonium Salt,
) exchanges its anion with the thiophenolate at the interface. -
Phase Transfer: The lipophilic ion pair (
) migrates into the organic phase. -
Substitution: The thiophenolate anion attacks the benzylic carbon of 4-fluorobenzyl chloride, displacing the chloride ion.
-
Regeneration: The catalyst cation (
) pairs with the leaving group ( ) and returns to the interface/aqueous phase to repeat the cycle.
Mechanism Diagram
Figure 1: Interfacial mechanism of PTC-mediated thioetherification.
Materials & Equipment
Reagents
-
Substrate: 4-Fluorobenzyl chloride (98% purity).
-
Nucleophile: Thiophenol (99% purity). Caution: Stench/Toxic.
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Hydrogen Sulfate (TBAHS).
-
Base: Sodium Hydroxide (NaOH), 50% aq. solution or pellets.
-
Solvent: Toluene (Reagent Grade) or Water (for solvent-free method).
Equipment
-
Three-neck round-bottom flask (250 mL).
-
Mechanical stirrer (Magnetic stirring is insufficient for scaling >10g due to viscosity changes).
-
Reflux condenser.
-
Temperature probe/controller.
-
Addition funnel (pressure-equalizing).
Experimental Protocol
We present two methods: Method A (Standard Biphasic) for maximum robustness and Method B (Green/Solvent-Free) for higher sustainability.
Method A: Liquid-Liquid Biphasic Synthesis (Recommended for Scale-up)
Step 1: Preparation of Aqueous Phase
-
Dissolve NaOH (2.4 g, 60 mmol, 1.2 equiv) in distilled water (20 mL).
-
Cool to room temperature.
-
Add TBAB (0.8 g, 2.5 mmol, 5 mol%) to the aqueous solution.
Step 2: Organic Phase Addition
-
In the reaction flask, dissolve Thiophenol (5.5 g, 50 mmol, 1.0 equiv) in Toluene (30 mL).
-
Add the organic solution to the aqueous catalyst mixture under vigorous stirring (600+ RPM). Note: The mixture will turn slightly yellow/opaque.
Step 3: Reaction Initiation
-
Heat the mixture to 50°C .
-
Add 4-Fluorobenzyl chloride (7.23 g, 50 mmol, 1.0 equiv) dropwise via the addition funnel over 15 minutes. Exothermic reaction - monitor temperature.
Step 4: Monitoring & Completion
-
Stir at 50-60°C for 2-3 hours.
-
Monitor via TLC (Mobile Phase: Hexane/EtOAc 9:1) or HPLC.[1]
-
Endpoint: Disappearance of Thiophenol.
Step 5: Workup
-
Cool to room temperature.
-
Separate phases.[1][2] Extract aqueous layer with Toluene (2 x 15 mL).
-
Wash combined organic layers with:
-
10% NaOH (10 mL) - removes unreacted thiophenol.
-
Water (20 mL).
-
Brine (20 mL).
-
-
Dry over anhydrous
or . -
Concentrate under reduced pressure (Rotovap).
Yield: 92-96% (Pale yellow oil or low-melting solid).
Method B: Solvent-Free Green Protocol
-
Mix Thiophenol (50 mmol) and 4-Fluorobenzyl chloride (50 mmol) in a flask.
-
Add TBAB (2 mol%).
-
Add
(solid, 60 mmol) and Water (2 mL) just to wet the salts. -
Stir vigorously at Room Temperature for 60 minutes.
-
Add Water (50 mL) to dissolve salts; filter the solid product or extract with Ethyl Acetate.
-
Recrystallize from Ethanol if necessary.
Process Optimization & Data
The choice of catalyst and solvent significantly impacts reaction kinetics. The following data summarizes optimization studies for this specific transformation.
Table 1: Catalyst Efficiency Comparison
Conditions: 50 mmol scale, Toluene/50% NaOH, 60°C, 2 hours.
| Catalyst | Loading (mol%) | Conversion (%) | Isolated Yield (%) | Notes |
| None | - | < 15% | - | Reaction is interface-limited. |
| TBAB | 5 | > 99% | 95% | Best cost/performance ratio. |
| TEBA | 5 | 92% | 89% | Slightly slower kinetics. |
| Aliquat 336 | 5 | > 99% | 96% | Harder to remove (viscous oil). |
| 18-Crown-6 | 5 | 98% | 94% | Expensive, toxic. |
Table 2: Solvent Effects
Conditions: TBAB (5 mol%), 60°C.
| Solvent | Dielectric Constant | Time to Completion | Yield |
| Toluene | 2.38 | 2.0 h | 95% |
| DCM | 8.93 | 3.5 h | 91% |
| Water (Solvent-Free) | 80.1 | 1.0 h | 96% |
| THF | 7.58 | 4.0 h | 85% |
Key Insight: Solvent-free or non-polar solvents (Toluene) perform best. In highly polar solvents (like THF), the "tightness" of the ion pair is disrupted, often slowing the reaction in PTC mechanisms where the ion-pair extraction is crucial.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the biphasic synthesis.
Troubleshooting & Critical Parameters
-
Stirring Speed: PTC reactions are mass-transfer limited . If yields are low, increase stirring speed to maximize the interfacial area.
-
Catalyst Poisoning: Iodide ions (if using TBAI) can sometimes inhibit the reaction due to the "poisoning" effect (Iodide is lipophilic and stays in the organic phase, occupying the catalyst). Use Bromide (TBAB) or Hydrogen Sulfate (TBAHS) salts.
-
Disulfide Formation: Thiophenols are easily oxidized to disulfides (Ph-S-S-Ph).
-
Prevention: Degas solvents with Nitrogen/Argon. Use a slight excess of the alkyl halide rather than the thiol.
-
Removal: Wash the organic layer with 10% NaOH during workup to remove unreacted thiophenol before it oxidizes.
-
-
Emulsions: If an emulsion forms during workup, add a small amount of saturated NaCl (brine) or filter through a Celite pad.
Safety & Handling
-
Thiophenol: Extremely malodorous and toxic. ALL operations must be performed in a well-ventilated fume hood. Bleach (Sodium Hypochlorite) should be kept ready to neutralize any spills and to clean glassware (oxidizes thiol to odorless sulfonate).
-
4-Fluorobenzyl Chloride: Lachrymator and skin irritant. Wear proper PPE (gloves, goggles).
-
Waste: Aqueous waste contains quaternary ammonium salts and should be treated according to local environmental regulations.
References
-
Makosza, M. "Phase-transfer catalysis.[3] A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000, 72(7), 1399-1403. Link
-
Azizi, N., et al. "Highly efficient, simple, and eco-friendly method for the synthesis of thioethers from thiols and alkyl halides in water." Archive of SID, 2008. Link
-
Semenya, J., et al. "Iron-Catalyzed Cross-Electrophile Coupling of Benzyl Halides with Disulfides."[4] Journal of the American Chemical Society, 2024, 146, 4903-4912.[4] Link
-
Bahrami, K., et al. "TAPC efficiently catalyzes the reaction of benzylic alcohols with aryl thiols."[4] Synlett, 2011, 2206-2210.[4][5] Link
-
Gogoi, D. "Phase Transfer Catalyzed Synthesis of Bis(4-Chlorobenzyl) Sulfide Using Hydrogen Sulfide."[6] Semantic Scholar, 2015. Link
Sources
Protocol for the Purification of 4-Fluorobenzyl Phenyl Sulfide via Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4-Fluorobenzyl phenyl sulfide using silica gel flash column chromatography. Aryl sulfides, including fluorinated analogues, are pivotal structural motifs in medicinal chemistry and materials science.[1][2] Achieving high purity is critical for subsequent synthetic transformations and biological assays. This guide details a systematic approach, from the selection of an optimal solvent system via Thin-Layer Chromatography (TLC) to the execution of the column separation and final product isolation. The causality behind each experimental step is explained to empower researchers to adapt this methodology for analogous separations.
Introduction and Scientific Principle
4-Fluorobenzyl phenyl sulfide is a key intermediate in organic synthesis, often utilized in the development of novel pharmaceuticals and agrochemicals. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability and binding affinity.[3] Synthetic routes to such compounds often yield crude mixtures containing unreacted starting materials, reagents, and side products. Column chromatography is a fundamental, indispensable technique for purifying these mixtures on a laboratory scale.[4][5]
This protocol employs normal-phase flash column chromatography. The core principle relies on the differential partitioning of components in a mixture between a polar stationary phase (silica gel) and a less polar mobile phase (eluent).[6][7]
-
Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with a surface rich in polar silanol (Si-OH) groups.[8]
-
Mobile Phase: A non-polar solvent or a mixture of solvents (eluent) is used to carry the sample through the column.
-
Separation Mechanism: Components of the crude mixture are adsorbed onto the silica gel surface. The eluent flows through the column, continuously displacing the adsorbed molecules.[9] Non-polar compounds have a weaker affinity for the polar silica gel and spend more time in the mobile phase, thus eluting from the column faster.[10] Conversely, more polar impurities will interact more strongly with the stationary phase and elute later. 4-Fluorobenzyl phenyl sulfide, being a relatively non-polar molecule, is well-suited for this purification technique.
Materials and Equipment
Table 1: Reagents and Consumables
| Material | Grade/Specification | Supplier Example | Purpose |
| Silica Gel | Flash Chromatography Grade, 40-63 µm (230-400 mesh) | Geduran® Si 60 | Stationary Phase |
| Hexanes | ACS Grade or higher | Sigma-Aldrich | Mobile Phase (Non-polar component) |
| Ethyl Acetate | ACS Grade or higher | Fisher Scientific | Mobile Phase (Polar modifier) |
| Dichloromethane | ACS Grade or higher | VWR | Sample loading and vial rinsing |
| Crude 4-Fluorobenzyl phenyl sulfide | N/A | From reaction work-up | Mixture to be purified |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | Solvent system optimization |
| Cotton or Glass Wool | Degreased | Any lab supplier | Column plug |
| Sand | Sea Sand, Washed and Dried | Acros Organics | Protective layer for stationary phase |
Table 2: Glassware and Equipment
| Equipment | Specification | Purpose |
| Glass Chromatography Column | 2-5 cm diameter, 30-50 cm length with stopcock | Main separation apparatus |
| Separatory Funnel / Solvent Reservoir | Sized for total eluent volume | Continuous solvent addition |
| Round-Bottom Flasks | Various sizes | Crude product container, fraction collection |
| Test Tubes / Fraction Vials | Sized for fraction collection | Collection of eluate |
| TLC Developing Chamber | Glass jar with lid | TLC plate development |
| UV Lamp | 254 nm wavelength | Visualization of TLC plates |
| Rotary Evaporator | Standard laboratory grade | Solvent removal from pure fractions |
| Beakers and Erlenmeyer Flasks | Various sizes | Slurry preparation, solvent mixing |
| Long Glass Rod or Dowel | --- | Packing the column |
| Air/Nitrogen Line with Regulator | Low pressure | To facilitate flash chromatography |
Detailed Experimental Protocol
This protocol is divided into five key stages, from initial method development to final product isolation.
Part A: Optimization of Eluent System via TLC
The success of column chromatography is predicated on selecting a solvent system that provides adequate separation between the target compound and its impurities. The goal is to find a solvent mixture where the 4-Fluorobenzyl phenyl sulfide has a Retention Factor (R_f) of approximately 0.2-0.4 .
-
Prepare Test Solvents: In small beakers, prepare a few milliliters of different hexanes:ethyl acetate mixtures (e.g., 98:2, 95:5, 90:10, 80:20 v/v).
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane. Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place a small amount of a test solvent mixture into the TLC chamber. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp at 254 nm.[11] Aromatic compounds like the target sulfide will appear as dark spots. Circle the spots lightly with a pencil.
-
Calculate R_f and Select Eluent: Calculate the R_f value for each spot using the formula: R_f = (Distance traveled by spot) / (Distance traveled by solvent front) Select the solvent system that gives the product an R_f value in the target range of 0.2-0.4 and shows good separation from other spots. For many aryl sulfides, a system of 95:5 hexanes:ethyl acetate is a good starting point.[12]
Part B: Column Preparation (Slurry Packing)
Properly packing the column is crucial to prevent cracking and channeling, which lead to poor separation.[13]
-
Plug the Column: Securely clamp the column in a vertical position in a fume hood. Push a small plug of cotton or glass wool into the bottom of the column using a long glass rod.[9]
-
Add Sand Layer: Add a ~1-2 cm layer of sand on top of the plug to create a flat base.
-
Prepare Silica Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample). Add the initial, least polar eluent (e.g., 100% hexanes or 98:2 hexanes:ethyl acetate) to the silica gel to form a pourable slurry. Stir gently to release trapped air bubbles.
-
Pack the Column: With the stopcock closed, pour the slurry into the column. Open the stopcock to allow solvent to drain, and continuously tap the side of the column gently to ensure the silica packs down evenly.[13] Add more eluent as needed, never allowing the top of the silica bed to run dry.
-
Equilibrate the Column: Once all the silica has settled, add a final ~1-2 cm layer of sand on top to protect the silica bed surface. Wash the column with 2-3 column volumes of the initial eluent to ensure it is fully equilibrated. Drain the solvent until it is just level with the top of the sand layer.
Part C: Sample Loading (Dry Loading Method)
Dry loading is highly recommended for optimal separation as it introduces the sample in a very narrow, concentrated band.[14]
-
Adsorb Sample: Dissolve the crude 4-Fluorobenzyl phenyl sulfide in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of the crude sample) to this solution.
-
Remove Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Load the Column: Carefully add the silica-adsorbed sample powder onto the top sand layer of the prepared column, creating an even layer.
-
Top with Sand: Gently add another thin layer of sand (~1 cm) on top of the sample layer to prevent disturbance during solvent addition.
Part D: Elution and Fraction Collection
This stage involves running the solvent through the column to separate the compounds. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective.[12]
-
Initial Elution: Carefully add the initial, low-polarity eluent (e.g., 100% hexanes) to the column.
-
Apply Pressure: Apply gentle air or nitrogen pressure to the top of the column to achieve a steady flow rate (eluent level dropping ~5 cm/minute is a good target for "flash" chromatography).[15]
-
Collect Fractions: Begin collecting the eluate in sequentially numbered test tubes or vials. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a 5 cm diameter column).
-
Gradient Elution (If Necessary): Based on a procedure for a similar compound, a step gradient can be highly effective.[12]
-
Begin with 100% hexanes (e.g., 500 mL).
-
Increase polarity to 95:5 hexanes:ethyl acetate (e.g., 750 mL).
-
Further increase to 85:15 hexanes:ethyl acetate if necessary to elute more polar impurities.
-
-
Monitor Elution: Continuously monitor the separation by collecting small spots from the eluting fractions onto a TLC plate and checking under UV light.
Part E: Fraction Analysis and Product Isolation
-
Analyze Fractions by TLC: Once all fractions are collected, analyze them using TLC with the optimized solvent system. Spot multiple fractions per plate to identify which ones contain the pure product.
-
Combine Pure Fractions: Combine all fractions that show a single spot corresponding to the R_f of the 4-Fluorobenzyl phenyl sulfide.
-
Solvent Removal: Transfer the combined solution to a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator at a moderate temperature (e.g., 30-40°C) and reduced pressure.[12][15]
-
Final Product: The remaining residue is the purified 4-Fluorobenzyl phenyl sulfide. Place the flask under high vacuum for a short period to remove any residual solvent. Determine the final mass and calculate the yield. Purity can be confirmed by ¹H NMR spectroscopy.
Visualization of Workflow and Separation Principle
Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. Purification [chem.rochester.edu]
- 15. orgsyn.org [orgsyn.org]
Application Note: Structural Elucidation and Isobaric Resolution of 4-Fluorobenzyl Phenyl Sulfide via HRMS
Introduction & Scientific Context
Thioethers (sulfides) are critical pharmacophores in medicinal chemistry, often serving as metabolic precursors to sulfoxides and sulfones. 4-Fluorobenzyl phenyl sulfide (
In drug development, characterizing impurities and metabolites of such compounds is routine.[1][2] However, this specific molecule presents a unique mass spectrometric challenge : its primary fragmentation pathway yields two distinct ions with the same nominal mass (m/z 109) .
Standard low-resolution quadrupole MS (unit resolution) cannot distinguish these species, potentially leading to misinterpretation of the fragmentation pathway or incorrect structural assignment of unknown metabolites. This Application Note details a protocol using High-Resolution Mass Spectrometry (HRMS) to resolve this isobaric interference and validates the fragmentation mechanism via Electron Ionization (EI).
Experimental Protocol
Instrumentation & Conditions
To achieve both rich structural information and mass accuracy, a GC-Q-TOF (Gas Chromatography coupled to Quadrupole Time-of-Flight) system is recommended.[1][2]
Table 1: Instrument Parameters
| Parameter | Setting | Rationale |
| Inlet Temperature | 250°C | Ensures rapid volatilization without thermal degradation.[1][2] |
| Carrier Gas | Helium, 1.2 mL/min | Constant flow for stable retention times.[1][2] |
| Column | DB-5MS (30m x 0.25mm) | Non-polar phase ideal for aromatic sulfides.[1][2] |
| Ionization Mode | Electron Ionization (EI) | 70 eV energy is standard for library matching and generating diagnostic fragments.[1][2] |
| Source Temperature | 230°C | Prevents condensation of sulfur-containing species.[1][2] |
| Acquisition Rate | 5 Hz | Sufficient points across the chromatographic peak.[1][2] |
| Mass Range | m/z 50 – 500 | Covers parent ion and all lower-mass fragments.[1][2] |
| Resolving Power | > 25,000 (FWHM) | Critical: Required to separate m/z 109.011 from 109.045. |
Sample Preparation[1][2]
-
Standard: Dissolve 1 mg of 4-Fluorobenzyl phenyl sulfide in 1 mL of Dichloromethane (DCM).
-
Dilution: Dilute 1:100 with DCM to a final concentration of ~10 ppm.
-
Injection: 1 µL splitless injection.
Results & Discussion: The Fragmentation Mechanism
The Primary Cleavage Event
Upon electron impact (70 eV), the molecular ion (
This cleavage results in charge retention on either side of the break, creating two competing pathways:
-
Path A (Benzyl Retention): The charge remains on the 4-fluorobenzyl group, forming the 4-fluorobenzyl cation .[1] This ion typically rearranges to the highly stable fluorotropylium ion (seven-membered ring).[1][2]
-
Path B (Sulfur Retention): The charge remains on the sulfur-containing fragment, forming the phenylsulfenyl cation .[1]
The Isobaric Conflict (m/z 109)
In a low-resolution instrument, both ions appear as a single, unresolved peak at m/z 109.[1] However, their exact masses differ significantly due to the "mass defect" of Sulfur vs. Fluorine.
Table 2: Exact Mass Calculation for Isobaric Ions
| Ion Identity | Formula | Calculation (Monoisotopic) | Exact Mass (Da) | Mass Defect |
| Phenylsulfenyl Cation | 109.0112 | Positive (High) | ||
| 4-Fluorobenzyl Cation | 109.0452 | Negative (Low) |
Delta: 0.0340 Da.[1][2] A resolution of ~3,200 is theoretically required to separate these peaks at 10% valley, but >20,000 is recommended for accurate mass assignment.
Visualizing the Pathway
The following diagram illustrates the competing fragmentation pathways and the resulting isobaric ions.
Figure 1: Competing fragmentation pathways of 4-fluorobenzyl phenyl sulfide upon Electron Ionization.[1]
Analytical Workflow for Identification
To confirm the identity of the molecule and its fragments, the following workflow ensures data integrity.
Figure 2: HRMS workflow for resolving isobaric sulfur/fluorine interferences.
Data Interpretation Steps
-
Extract Ion Chromatogram (EIC): Extract m/z 218.0565 (± 10 ppm) to locate the parent peak.[1][2]
-
Spectrum Averaging: Average the scans across the peak width to improve S/N.
-
Isotope Check: Verify the
isotope peak at m/z 111.007 (4.2% natural abundance) relative to the sulfur-containing fragment.[1][2]
References
-
NIST Mass Spectrometry Data Center. Benzyl phenyl sulfide (Mass Spectrum).[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1]
-
Gross, J. H. (2017).[1][2] Mass Spectrometry: A Textbook (3rd ed.).[1][2] Springer.[1][2] (Chapter on Fragmentation of Organic Ions).
-
McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Standard reference for EI fragmentation mechanisms).
-
PubChem. 4-Fluorobenzyl phenyl sulfide Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1]
Sources
Strategic Utilization of 4-Fluorobenzyl Phenyl Sulfide in Agrochemical Design
Strategic Profile: The Fluorine-Sulfur Nexus
4-Fluorobenzyl phenyl sulfide (4-FBPS) represents a critical structural motif in the development of modern acaricides and fungicides. Its significance lies at the intersection of two powerful trends in agrochemistry: the bioisosteric utility of fluorine and the metabolic activation of thioethers .
Why This Intermediate Matters
-
The "Benside" Legacy: 4-FBPS is a direct structural analog of the Benside class of acaricides (e.g., Chlorbenside, Fluorbenside). These compounds function as pro-insecticides; they are relatively inactive as sulfides but are metabolically oxidized in vivo to their toxic sulfoxide and sulfone forms.
-
Lipophilicity Modulation: The 4-fluorobenzyl moiety enhances lipophilicity (LogP), facilitating cuticular penetration in target pests while improving metabolic stability against benzylic hydroxylation compared to non-fluorinated analogs.
-
Chiral Sulfoxide Precursor: As chiral sulfoxides gain prominence for their heightened selectivity and reduced environmental load, 4-FBPS serves as an ideal achiral scaffold for testing enantioselective oxidation catalysts.
Chemical Profile & Properties
| Property | Specification |
| CAS Number | 351-66-6 |
| Molecular Formula | C₁₃H₁₁FS |
| Molecular Weight | 218.29 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 42–44 °C |
| Solubility | Soluble in DCM, Toluene, Ethyl Acetate; Insoluble in Water |
| Stability | Stable under standard conditions; sensitive to strong oxidizers |
Protocol A: Regioselective Synthesis of 4-FBPS
Objective: High-yield synthesis of 4-FBPS via nucleophilic substitution, minimizing disulfide by-products.
Mechanistic Insight
This protocol utilizes a classic
Materials
-
Reagents: Thiophenol (1.0 eq), 4-Fluorobenzyl chloride (1.05 eq), Anhydrous
(1.5 eq). -
Solvent: DMF (Dimethylformamide) or Acetone (reagent grade).
-
Apparatus: 3-neck round bottom flask, reflux condenser, nitrogen inlet.
Step-by-Step Methodology
-
Preparation: Charge a dry 250 mL 3-neck flask with anhydrous
(20.7 g, 150 mmol) and DMF (100 mL). -
Thiol Addition: Under
flow, add Thiophenol (10.2 mL, 100 mmol) dropwise via syringe. Stir at room temperature for 15 minutes to generate the thiolate anion (PhS⁻). -
Alkylation: Add 4-Fluorobenzyl chloride (15.2 g, 105 mmol) dropwise.
-
Critical Control Point: The reaction is exothermic.[1] Maintain internal temperature
using a water bath if necessary to prevent polymerization.
-
-
Reaction: Heat the mixture to 60°C for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1). Product
.[2] -
Workup:
-
Quench by pouring the mixture into ice-water (300 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with 1M NaOH (removes unreacted thiol) followed by Brine.
-
Dry over
and concentrate in vacuo.
-
-
Purification: Recrystallize from minimal hot Ethanol or purify via silica flash chromatography (100% Hexane
5% EtOAc/Hexane).
Workflow Diagram
Figure 1: Synthetic workflow for the production of 4-Fluorobenzyl phenyl sulfide via base-mediated alkylation.
Protocol B: Selective Bio-Mimetic Oxidation
Objective: Controlled oxidation of 4-FBPS to its sulfoxide (4-FBPSO) without over-oxidation to the sulfone. This mimics the metabolic activation of sulfide acaricides in the environment.
Mechanistic Insight
Standard oxidants (like excess mCPBA) often yield sulfones. To achieve selectivity for the sulfoxide (the chiral center), we utilize a Molybdenum-catalyzed hydrogen peroxide system.[3] This system is milder and environmentally benign ("Green Chemistry").
Materials
-
Substrate: 4-FBPS (Synthesized in Protocol A).
-
Oxidant: 30%
(1.1 eq). -
Catalyst: Ammonium Molybdate
(1 mol%). -
Solvent: Ethanol/Water (1:1).
Step-by-Step Methodology
-
Setup: Dissolve 4-FBPS (2.18 g, 10 mmol) in Ethanol (20 mL). Add the Molybdate catalyst (120 mg) dissolved in Water (20 mL).
-
Oxidation: Cool the mixture to 0°C. Add
(1.1 mL of 30% soln) slowly over 10 minutes. -
Progression: Allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Validation: Monitor via HPLC or TLC. Sulfoxide is significantly more polar than the sulfide.
-
Stop Condition: Quench immediately upon disappearance of starting material to prevent Sulfone formation.
-
-
Quench: Add saturated
solution (10 mL) to destroy excess peroxide. -
Isolation: Extract with DCM, dry, and concentrate. The resulting sulfoxide is often an oil or low-melting solid.
Metabolic Pathway Visualization
Figure 2: Stepwise oxidation pathway. Protocol B targets the green "Sulfoxide" node while suppressing the grey "Sulfone" node.
Analytical Validation
To ensure the integrity of your intermediate, verify the following spectral signatures:
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl₃) | The benzylic | |
| 19F NMR | Characteristic of the para-fluorobenzyl ring. | |
| HPLC | Retention Time Shift | Sulfide (Non-polar, fast) |
References
-
Green Synthesis of Sulfides: Liu, Y., et al. (2023).[2] "A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids."[2] ResearchGate.
-
Selective Oxidation Protocols: Bahrami, K., et al. (2010).[4] "Selective Oxidation of Sulfides to Sulfoxides." Journal of Organic Chemistry.
-
Metabolic Profiling: Holland, H. L., et al. (1994).[5] "Biotransformation of organic sulfides. Formation of chiral benzyl alkyl and phenyl alkyl sulfoxides."[5] Bioorganic & Medicinal Chemistry.
-
Chemical Properties: PubChem Compound Summary for Benzyl phenyl sulfide (Analog).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 5. Biotransformation of organic sulfides--IV. Formation of chiral benzyl alkyl and phenyl alkyl sulfoxides by Helminthosporium species NRRL 4671 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Fluorobenzyl Phenyl Sulfide in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of C-C and C-Heteroatom Bond Formation
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the ability to selectively and efficiently construct carbon-carbon (C-C) and carbon-heteroatom bonds is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the synthesis of complex molecular architectures with remarkable precision and functional group tolerance.[1][2][3] These reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the way chemists approach the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]
This application note explores the utility of 4-Fluorobenzyl phenyl sulfide as a versatile and reactive coupling partner in a variety of palladium-catalyzed cross-coupling reactions. While traditionally, aryl halides and triflates have been the electrophiles of choice, the use of aryl sulfides presents a unique set of advantages, including their stability, distinct reactivity profile, and potential for orthogonal reaction strategies.[5][6] The presence of the fluorine atom in the benzyl moiety of the title compound offers a valuable tool for researchers in drug development, as fluorine substitution can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 4-Fluorobenzyl phenyl sulfide in key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of C-S bond activation, provide detailed, field-proven protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings, and offer insights into reaction optimization and troubleshooting.
The Unique Advantages of Aryl Sulfides in Cross-Coupling
Historically, sulfur compounds were often considered catalyst poisons in transition metal catalysis due to the strong coordination of sulfur to the metal center.[5] However, with the development of sophisticated ligand systems and a deeper understanding of reaction mechanisms, aryl sulfides have been successfully employed as effective coupling partners. The C–S bond, being weaker than the C–H, C–C, and C–O bonds, can be selectively cleaved under appropriate catalytic conditions.
Key Advantages:
-
Alternative Reactivity: Aryl sulfides offer a complementary reactivity to aryl halides and triflates, enabling chemoselective cross-coupling in complex molecules bearing multiple potential reactive sites.
-
Stability and Handling: Many aryl sulfides are stable, crystalline solids with low toxicity, making them easier and safer to handle and store compared to some reactive halides.
-
Synthetic Accessibility: Aryl sulfides can be readily prepared from thiols and aryl halides or through other established synthetic methods.[7]
Mechanism: The Palladium Catalytic Cycle in C-S Bond Activation
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involving aryl sulfides proceeds through a catalytic cycle analogous to that of other cross-coupling reactions.[1] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-S bond of the 4-Fluorobenzyl phenyl sulfide to form a Pd(II) intermediate. This is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine ligands.
-
Transmetalation (for Suzuki, Stille, etc.) or Olefin/Alkyne Insertion (for Heck/Sonogashira): In the Suzuki-Miyaura coupling, the organoboron reagent transfers its organic group to the palladium center in a process called transmetalation, which is typically promoted by a base.[8] In the Heck reaction, an alkene coordinates to the palladium center and then inserts into the Pd-C bond.[4][9] Similarly, in the Sonogashira coupling, a copper acetylide, formed in situ, undergoes transmetalation with the palladium complex.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated from the palladium, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling of aryl sulfides.
Experimental Protocols
The following protocols are designed as a starting point for the application of 4-Fluorobenzyl phenyl sulfide in common palladium-catalyzed cross-coupling reactions. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
General Considerations:
-
Reagent Purity: Use high-purity reagents and solvents. Anhydrous solvents should be used where specified.
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and other reagents.
-
Ligand Selection: The choice of ligand is crucial for successful C-S bond activation. Electron-rich and bulky phosphine ligands are generally effective.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-Fluorobenzyl phenyl sulfide with an arylboronic acid.
Reaction Scheme:
4-FC₆H₄CH₂-S-Ph + Ar-B(OH)₂ ---[Pd catalyst, ligand, base]--> 4-FC₆H₄CH₂-Ar + Ph-S-B(OH)₂
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 4-Fluorobenzyl phenyl sulfide | 218.29 | 1.0 | 1.0 |
| Arylboronic acid | - | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| SPhos | 410.53 | 0.04 | 0.04 |
| K₃PO₄ | 212.27 | 2.0 | 2.0 |
| Toluene/H₂O (10:1) | - | 5 mL | - |
Step-by-Step Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 4-Fluorobenzyl phenyl sulfide (218.3 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424.5 mg, 2.0 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.
-
Add toluene (4.5 mL) and water (0.5 mL) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Heck-Mizoroki Reaction
This protocol details the coupling of 4-Fluorobenzyl phenyl sulfide with an alkene.
Reaction Scheme:
4-FC₆H₄CH₂-S-Ph + R-CH=CH₂ ---[Pd catalyst, ligand, base]--> 4-FC₆H₄CH₂-CH=CH-R + PhSH
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 4-Fluorobenzyl phenyl sulfide | 218.29 | 1.0 | 1.0 |
| Alkene (e.g., styrene) | 104.15 | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 0.05 | 0.05 |
| P(o-tol)₃ | 304.37 | 0.1 | 0.1 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| DMF | - | 5 mL | - |
Step-by-Step Procedure:
-
In a sealed tube, combine 4-Fluorobenzyl phenyl sulfide (218.3 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and P(o-tol)₃ (30.4 mg, 0.1 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add DMF (5 mL), triethylamine (0.28 mL, 2.0 mmol), and the alkene (e.g., styrene, 0.17 mL, 1.5 mmol) via syringe.
-
Place the sealed tube in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (25 mL) and wash with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired substituted alkene.
Protocol 3: Sonogashira Coupling
This protocol outlines the coupling of 4-Fluorobenzyl phenyl sulfide with a terminal alkyne.
Reaction Scheme:
4-FC₆H₄CH₂-S-Ph + R-C≡CH ---[Pd catalyst, Cu(I) co-catalyst, base]--> 4-FC₆H₄CH₂-C≡C-R + PhSH
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 4-Fluorobenzyl phenyl sulfide | 218.29 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 |
| CuI | 190.45 | 0.06 | 0.06 |
| Diisopropylamine (DIPA) | 101.19 | 2.0 | 2.0 |
| Toluene | - | 5 mL | - |
Step-by-Step Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add 4-Fluorobenzyl phenyl sulfide (218.3 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21.0 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add toluene (5 mL), diisopropylamine (0.28 mL, 2.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at 80 °C for 8-16 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkyne.
General Experimental Workflow
The following diagram illustrates the general workflow for setting up and working up a palladium-catalyzed cross-coupling reaction with 4-Fluorobenzyl phenyl sulfide.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use a fresh batch of catalyst. |
| Inappropriate ligand | Screen a variety of phosphine ligands (e.g., XPhos, RuPhos). | |
| Insufficiently active base | Try a stronger base (e.g., Cs₂CO₃) or a different solvent system. | |
| Formation of Side Products | Homo-coupling of the coupling partner | Lower the reaction temperature; use a more active catalyst system to favor cross-coupling. |
| Decomposition of starting materials or product | Decrease the reaction temperature and/or time. | |
| Difficulty in Product Purification | Co-elution with byproducts | Optimize the mobile phase for column chromatography; consider derivatization or an alternative purification method. |
Conclusion
4-Fluorobenzyl phenyl sulfide is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. Its unique reactivity profile, stability, and the strategic importance of the fluorobenzyl moiety make it an attractive building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the rich chemistry of this compound and to accelerate their research programs.
References
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020). Retrieved from [Link]
-
Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Retrieved from [Link]
-
Palladium Catalysis in Directed C-H Bond Activation and Cycloisomerisation Reactions - Diva-Portal.org. (2020). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides - MDPI. (n.d.). Retrieved from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021). Retrieved from [Link]
-
A palladium-catalyzed coupling reaction of aryl nonaflates, sulfur dioxide, and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles - MDPI. (n.d.). Retrieved from [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved from [Link]
-
Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction | Journal of the American Chemical Society - ACS Publications. (2021). Retrieved from [Link]
-
Reactions and Mechanisms - Master Organic Chemistry. (n.d.). Retrieved from [Link]
-
Palladacycles of Thioethers Catalyzing Suzuki–Miyaura C–C Coupling: Generation and Catalytic Activity of Nanoparticles | Organometallics - ACS Publications. (n.d.). Retrieved from [Link]
-
Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks - ACS Publications. (2022). Retrieved from [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides | Organic Letters - ACS Publications. (2013). Retrieved from [Link]
-
fluoromethyl phenyl sulfone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.). Retrieved from [Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions - ACS Publications. (n.d.). Retrieved from [Link]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (n.d.). Retrieved from [Link]
-
Perfluorinated cyclo-tetrakis(phenylene sulfides): synthesis and structure - ResearchGate. (2025). Retrieved from [Link]
-
Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (2016). Retrieved from [Link]
-
Palladium-Catalyzed Alkyl C–H Bond Activation - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
Kumada coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]
-
Heck Reaction—State of the Art - MDPI. (n.d.). Retrieved from [Link]
-
22 31 Palladium Catalyzed C-C Bond Formation - YouTube. (2020). Retrieved from [Link]
-
Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - ResearchGate. (n.d.). Retrieved from [Link]
-
Diaryl Sulfates as Electrophiles in Kumada Cross-Coupling Reactions - ResearchGate. (2025). Retrieved from [Link]
-
phenyl vinyl sulfide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes | Journal of the American Chemical Society. (2019). Retrieved from [Link]
-
The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes | Organic Letters - ACS Publications. (2022). Retrieved from [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Cas 831-91-4,BENZYL PHENYL SULFIDE - LookChem. (n.d.). Retrieved from [Link]
-
One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC - NIH. (n.d.). Retrieved from [Link]
-
General and Practical Intramolecular Decarbonylative Coupling of Thioesters via Palladium Catalysis - The Royal Society of Chemistry. (2021). Retrieved from [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Transition Metal Catalyzed Synthesis of Aryl Sulfides | MDPI [mdpi.com]
- 6. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Cas 831-91-4,BENZYL PHENYL SULFIDE | lookchem [lookchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Application Note: A Researcher's Guide to the Controlled Oxidation of 4-Fluorobenzyl Phenyl Sulfide
Abstract
The selective oxidation of sulfides to sulfoxides and sulfones represents a critical transformation in synthetic organic chemistry, yielding products that are pivotal intermediates in drug development and materials science.[1] This document provides a comprehensive guide for researchers, detailing two robust protocols for the oxidation of 4-Fluorobenzyl phenyl sulfide. We will explore a highly selective method for the synthesis of 4-Fluorobenzyl phenyl sulfoxide, a valuable chiral intermediate, and a separate, more forceful protocol for the synthesis of the corresponding 4-Fluorobenzyl phenyl sulfone. The underlying principles of reaction control, mechanistic considerations, and in-process monitoring techniques are discussed to ensure reproducible and high-yield outcomes.
Introduction: The Significance of Sulfoxide and Sulfone Synthesis
The oxidation of sulfides is a fundamental reaction that progresses in two key stages: the initial conversion to a sulfoxide, followed by further oxidation to a sulfone.[2] The ability to halt this process at the sulfoxide stage is of paramount importance, as sulfoxides can be chiral centers and are common motifs in pharmacologically active molecules.[3] Conversely, sulfones are prized for their chemical stability and unique electronic properties, making them essential building blocks in medicinal chemistry and polymer science.
The challenge, therefore, lies in the precise control of the reaction conditions to favor one product over the other.[3] This guide addresses this challenge directly by providing detailed, validated protocols that leverage common and effective oxidizing agents. The choice of oxidant, stoichiometry, temperature, and reaction time are the primary levers for controlling selectivity. For instance, achieving the sulfoxide requires careful stoichiometric control and often lower temperatures to prevent over-oxidation.[3][4] In contrast, driving the reaction to the sulfone typically involves using an excess of a strong oxidizing agent.[5]
Reaction Mechanism and Pathway
The oxidation of a sulfide involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen atom from the oxidizing agent. This process increases the oxidation state of the sulfur atom.
Caption: Oxidation pathway of 4-Fluorobenzyl phenyl sulfide.
General Experimental Workflow
The overall procedure for both protocols follows a standardized workflow, from reaction setup to final product isolation and characterization. This systematic approach ensures safety, efficiency, and reproducibility.
Caption: Standardized workflow for sulfide oxidation experiments.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Fluorobenzyl phenyl sulfide | >98% | Sigma-Aldrich, TCI | Starting material. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ~77% (wetted) | Sigma-Aldrich | Protocol A . Potent oxidant, handle with care. Do not use the dry, shock-sensitive form. |
| Oxone® (Potassium peroxymonosulfate) | Reagent Grade | Sigma-Aldrich | Protocol B . A stable, versatile, and strong oxidant.[6] |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Solvent for Protocol A. Ensure it is dry to prevent side reactions. |
| Methanol (MeOH) | ACS Grade | VWR | Co-solvent for Protocol B. |
| Water | Deionized | In-house | Co-solvent for Protocol B. |
| Sodium bicarbonate (NaHCO₃) | Saturated Solution | Prepare in-house | Used for quenching and washing to remove acidic byproducts. |
| Sodium sulfite (Na₂SO₃) | Saturated Solution | Prepare in-house | Used to quench excess peroxide. |
| Brine (Saturated NaCl) | Saturated Solution | Prepare in-house | Used in work-up to aid phase separation. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | Drying agent for the organic phase. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For purification via flash column chromatography.[7] |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
| Ethyl Acetate / Hexanes | HPLC Grade | Fisher Scientific | Typical mobile phase for TLC and column chromatography. |
Detailed Experimental Protocols
Protocol A: Selective Oxidation to 4-Fluorobenzyl Phenyl Sulfoxide
This protocol is designed for high selectivity towards the sulfoxide product by using a stoichiometric amount of a moderately reactive oxidant at low temperatures.
1. Reaction Setup:
-
To a flame-dried 100 mL round-bottomed flask equipped with a magnetic stir bar, add 4-Fluorobenzyl phenyl sulfide (1.00 g, 4.30 mmol, 1.0 equiv).
-
Dissolve the sulfide in 20 mL of anhydrous dichloromethane (DCM).
-
Place the flask in an ice-water bath and stir the solution for 10 minutes until the internal temperature reaches 0 °C. The use of low temperature is critical to prevent over-oxidation to the sulfone.[4][8]
2. Oxidation:
-
In a separate flask, dissolve meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.07 g, ~4.73 mmol, 1.1 equiv) in 15 mL of DCM.
-
Add the m-CPBA solution dropwise to the stirring sulfide solution over 20-30 minutes using a pressure-equalizing dropping funnel. A slow addition rate is crucial for maintaining temperature control and selectivity.
-
Allow the reaction to stir at 0 °C.
3. In-Process Monitoring (TLC):
-
Monitor the reaction progress every 15-20 minutes using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent.
-
Visualize spots under UV light (254 nm). The starting sulfide will have a high Rf value, while the more polar sulfoxide product will have a lower Rf.[7]
-
The reaction is complete when the starting material spot is no longer visible (typically 1-2 hours).
4. Work-up and Isolation:
-
Quench the reaction by adding 20 mL of a saturated sodium sulfite (Na₂SO₃) solution to decompose any remaining peroxide.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 x 25 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove m-chlorobenzoic acid) and 1 x 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate to afford the pure 4-Fluorobenzyl phenyl sulfoxide.
Protocol B: Complete Oxidation to 4-Fluorobenzyl Phenyl Sulfone
This protocol utilizes a stronger oxidizing system and an excess of the oxidant to drive the reaction to completion, forming the sulfone.
1. Reaction Setup:
-
In a 100 mL round-bottomed flask with a stir bar, dissolve 4-Fluorobenzyl phenyl sulfide (1.00 g, 4.30 mmol, 1.0 equiv) in 25 mL of methanol (MeOH).
-
In a separate beaker, prepare a solution of Oxone® (5.80 g, 9.46 mmol, 2.2 equiv) in 25 mL of deionized water.
-
Place the flask containing the sulfide solution in an ice-water bath and cool to 0 °C.
2. Oxidation:
-
Add the aqueous Oxone® solution to the stirring methanolic sulfide solution in a slow stream over 15-20 minutes. An exothermic reaction may be observed.[6]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir vigorously at room temperature for 4-6 hours.
3. In-Process Monitoring (TLC):
-
Monitor the reaction progress by TLC (2:1 Hexanes:Ethyl Acetate).
-
The sulfone product will be more polar than the intermediate sulfoxide and will have the lowest Rf value of the three species (sulfide > sulfoxide > sulfone).[7]
-
The reaction is complete when the starting material and intermediate sulfoxide spots are absent.
4. Work-up and Isolation:
-
Remove the methanol from the reaction mixture using a rotary evaporator.[6]
-
This will likely cause the product to precipitate from the remaining aqueous solution. If it does not, extract the aqueous solution with dichloromethane (3 x 30 mL).
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.
-
If extraction is performed, combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
5. Purification:
-
The crude 4-Fluorobenzyl phenyl sulfone is often obtained in high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Data Summary and Expected Results
| Parameter | Protocol A (Sulfoxide) | Protocol B (Sulfone) |
| Target Product | 4-Fluorobenzyl phenyl sulfoxide | 4-Fluorobenzyl phenyl sulfone |
| Oxidant | m-CPBA | Oxone® (Potassium peroxymonosulfate)[6] |
| Stoichiometry | 1.1 equivalents | 2.2 equivalents |
| Solvent | Dichloromethane (DCM) | Methanol / Water |
| Temperature | 0 °C | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours | 4-6 hours |
| Work-up | Reductive quench, basic wash, extraction | Solvent removal, extraction or precipitation |
| Purification | Flash Column Chromatography | Recrystallization |
| Expected Yield | >85% | >90% |
| TLC Eluent | 3:1 Hexanes:EtOAc | 2:1 Hexanes:EtOAc |
| Rf Trend | Sulfide > Sulfoxide > Sulfone | Sulfide > Sulfoxide > Sulfone |
Safety Precautions
-
General: All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
m-CPBA : A strong oxidizing agent that can be shock-sensitive when dry. Always use the commercially available wetted form and avoid grinding or heating the solid.
-
Oxone® : A stable solid, but it is a strong oxidant. Avoid contact with combustible materials.
-
Solvents : Dichloromethane is a suspected carcinogen.[6] Handle with care and minimize inhalation. Methanol is flammable and toxic.
References
-
MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Selective Oxidation of Sulfides to Sulfoxides and Sulfones. Available at: [Link]
-
Organic Syntheses. (n.d.). Fluoromethyl phenyl sulfone. Available at: [Link]
- Google Patents. (n.d.). CN102924347A - Preparation method of phenyl methyl sulphone derivatives.
-
Water360. (n.d.). Reaction mechanism and stoichiometry of chemical sulfide oxidation. Available at: [Link]
-
Biology LibreTexts. (2024). 5.10C: Oxidation of Reduced Sulfur Compounds. Available at: [Link]
-
Wikipedia. (n.d.). Microbial oxidation of sulfur. Available at: [Link]
-
Organic Syntheses. (n.d.). Asymmetric oxidation of p-bromophenyl methyl sulfide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Available at: [Link]
-
Organic Syntheses. (n.d.). Methyl phenyl sulfoxide. Available at: [Link]
-
Organic Syntheses. (n.d.). Phenyl vinyl sulfone and sulfoxide. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Side products in the reaction of 4-fluorobenzyl chloride and thiophenol
Subject: Troubleshooting Side Products in the Nucleophilic Substitution of 4-Fluorobenzyl Chloride with Thiophenol Ticket ID: CHEM-SUP-459-11 Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary & Reaction Logic
You are performing a classic Williamson-type thioether synthesis. This is a Nucleophilic Substitution (
-
The Goal: Formation of 4-fluorobenzyl phenyl sulfide .
-
The Reality: This reaction is highly sensitive to oxidative conditions and moisture, leading to two primary impurities: Diphenyl Disulfide and 4-Fluorobenzyl Alcohol .
Reaction Pathway Diagram
The following diagram illustrates the "Happy Path" (Product) versus the "Failure Modes" (Side Products).
Figure 1: Mechanistic pathways showing the primary
Troubleshooting Guides (FAQ Format)
Issue 1: The "Ghost" Peak (Diphenyl Disulfide)
User Report: "I have a persistent impurity peak eluting after my starting material but before the product. It accounts for 10-15% of the mixture."
Diagnosis:
This is almost certainly Diphenyl Disulfide (
Root Cause:
-
Oxygen Ingress: The reaction vessel was not sufficiently purged with inert gas (
or Ar). -
Trace Metals: Trace metal ions in lower-grade solvents can catalyze this oxidation.
Corrective Protocol:
-
Degas Solvents: Sparge all reaction solvents with Nitrogen/Argon for at least 15 minutes before adding the thiol.
-
Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen.
-
Rescue Strategy: If the disulfide has already formed, you can treat the crude mixture with a reducing agent like Triphenylphosphine (
) or Zinc dust/Acetic Acid to reduce the disulfide back to the thiol, then re-subject it to alkylation conditions (though separation is usually easier).
Issue 2: The Polar Impurity (Hydrolysis)
User Report: "I see a new spot on TLC that is much more polar than the chloride. My yield is lower than expected."
Diagnosis:
You have formed 4-Fluorobenzyl Alcohol . The 4-fluoro substituent is electron-withdrawing, making the benzylic carbon highly electrophilic. While this aids the
Root Cause:
-
Wet Solvents: Using non-anhydrous DMF or Acetonitrile.
-
Hygroscopic Base: Using
or pellets that have absorbed atmospheric moisture.
Corrective Protocol:
-
Switch Bases: Use anhydrous Potassium Carbonate (
) or Cesium Carbonate ( ) instead of hydroxides. Carbonates are milder and less likely to promote direct hydrolysis. -
Drying Agents: Add activated 3Å or 4Å Molecular Sieves to the reaction vessel if you suspect moisture ingress.
Issue 3: Reaction Stalling (Kinetics)
User Report: "After 24 hours, I still see significant starting material. The reaction is sluggish."
Diagnosis: The nucleophile (thiolate) is not being generated fast enough, or the solvent is hindering the transition state.
Expert Insight:
While Thiophenol (
Corrective Protocol:
-
Solvent Switch: Move to a polar aprotic solvent like DMF (Dimethylformamide) or Acetonitrile . These solvents solvate the cation (
), leaving the thiolate anion "naked" and highly reactive. -
Catalysis: Add a pinch of Potassium Iodide (KI) . The iodide displaces the chloride to form 4-fluorobenzyl iodide (in situ), which is a much better leaving group (Finkelstein reaction logic).
Optimized Experimental Protocol
Method: Base-Mediated
| Component | Equivalents | Role | Critical Note |
| 4-Fluorobenzyl Chloride | 1.0 equiv | Electrophile | Limiting reagent. |
| Thiophenol | 1.1 equiv | Nucleophile | Slight excess to drive completion. |
| 1.5 - 2.0 equiv | Base | Must be finely ground/powdered. | |
| DMF or Acetonitrile | [0.2 M] | Solvent | Must be anhydrous. |
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Flush with Nitrogen (
).[2][3] -
Solvent Prep: Add anhydrous DMF (5 mL per mmol). Crucial: Sparge with
for 10 mins to remove dissolved oxygen. -
Base Activation: Add powdered
(1.5 equiv) and Thiophenol (1.1 equiv). Stir at Room Temperature (RT) for 15 minutes.-
Observation: The mixture may turn slightly yellow as the thiolate forms.
-
-
Addition: Add 4-Fluorobenzyl Chloride (1.0 equiv) dropwise via syringe.
-
Reaction: Stir at RT.
-
Time: Typically complete in 1–3 hours in DMF. (Overnight if using Acetone).
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). Product will be less polar than the thiol but likely close to the chloride. Look for the disappearance of the chloride.
-
-
Workup:
-
Dilute with Water (dissolves salts) and extract with Ethyl Acetate (
). -
Wash organic layer with 1M NaOH (This is the secret step: it washes away unreacted thiophenol).
-
Wash with Brine, dry over
, and concentrate.
-
Troubleshooting Logic Tree
Use this flow to diagnose your specific experimental failure.
Figure 2: Decision tree for rapid impurity identification.
References
-
BenchChem Technical Support. (2025).[4][5] The Synthesis of Diphenyl Disulfide from Thiophenol: An In-depth Technical Guide. Retrieved from
-
Organic Syntheses. (1931). Thiophenol.[3][5][6][7] Org. Synth. 1931, 11, 99. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 4-Fluorobenzyl chloride.[8][9] Retrieved from [8]
-
ResearchGate. (2023). A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol. Retrieved from
-
Scientific Information Database (SID). (2009). S-Alkylation of Thiols by Alkyl Halides in Water. J. Iran.[10] Chem. Soc., Vol. 6, No. 4. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 8. 对氟氯苄 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 10. sid.ir [sid.ir]
Technical Support Center: Selective Sulfoxidation of 4-Fluorobenzyl Phenyl Sulfide
Current Status: Operational Subject: Preventing Over-Oxidation (Sulfone Formation) Ticket Priority: High (Process Integrity)
Executive Summary: The "Goldilocks" Oxidation
The Challenge: Oxidizing 4-Fluorobenzyl phenyl sulfide to its sulfoxide form (4-Fluorobenzyl phenyl sulfoxide ) presents a classic chemoselectivity challenge. The sulfur atom is nucleophilic and readily oxidizes. However, the resulting sulfoxide is still susceptible to further oxidation, leading to the unwanted sulfone byproduct.[1]
The Solution:
To prevent over-oxidation, you must exploit the kinetic difference between the first oxidation (
Key Structural Consideration: The 4-Fluoro substituent on the benzyl ring is electron-withdrawing. This slightly deactivates the sulfur center compared to non-substituted benzyl phenyl sulfide. While this makes the initial oxidation slightly slower, it also makes the sulfoxide less electron-rich, theoretically aiding in preventing the second oxidation if the oxidant is controlled.
Critical Control Points (The "Why")
Before starting, review these three pillars of selectivity.
A. Stoichiometry is Non-Negotiable
-
Rule: Use 1.0 to 1.1 equivalents of oxidant.
-
Reasoning: Unlike ketone reductions where excess hydride is fine, excess oxidant in sulfoxidation guarantees sulfone formation. The reaction does not "stop" automatically upon consuming the starting material if excess oxidant is present.
B. Temperature Suppression
-
Rule: Conduct reactions at 0°C to Room Temperature (RT) .
-
Reasoning: The activation energy (
) for Sulfoxide Sulfone is generally higher than Sulfide Sulfoxide. Lower temperatures kinetically trap the reaction at the sulfoxide stage.
C. Reagent Selection
-
Avoid: mCPBA (unless at -78°C) and unbuffered
. These are too aggressive. -
Recommended: Sodium Periodate (
) or Hydrogen Peroxide in HFIP ( /HFIP).
Validated Protocols
Choose the protocol that fits your available reagents and solvent restrictions.
Method A: The Sodium Periodate Standard (Highly Recommended)
Best for: High precision, bench-stable reagents, and avoiding over-oxidation at all costs.
Mechanism:
Protocol:
-
Dissolution: Dissolve 4-Fluorobenzyl phenyl sulfide (1.0 mmol) in Methanol/Water (5:1 ratio, 10 mL).
-
Note: If solubility is poor, use Acetonitrile/Water or Ethanol/Water.
-
-
Cooling: Cool the solution to 0°C (Ice bath).
-
Addition: Add Sodium Periodate (
) (1.05 mmol, 1.05 eq) slowly as a solid or dissolved in minimal water. -
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature. Monitor via TLC/HPLC.
-
Endpoint: usually reached within 2–12 hours depending on the 4-F deactivation effect.
-
-
Workup: Filter off the precipitated sodium iodate (
). Extract filtrate with Dichloromethane ( ).[1] Wash with water.[3][4] Dry over .[4]
Method B: The Green HFIP System ( )
Best for: Speed, "Green Chemistry" compliance, and ease of workup.
Mechanism: Hexafluoroisopropanol (HFIP) acts as a solvent and catalyst. It forms a hydrogen-bond network with
Protocol:
-
Dissolution: Dissolve 4-Fluorobenzyl phenyl sulfide (1.0 mmol) in HFIP (2–3 mL).
-
Addition: Add 30% Aqueous
(1.1 mmol, 1.1 eq) dropwise at Room Temperature. -
Reaction: Stir at Room Temperature.
-
Speed Warning: This reaction is fast (often < 30 mins). Monitor closely.
-
-
Workup: Quench with saturated Sodium Thiosulfate (
) to destroy trace peroxide. Dilute with water and extract with Ethyl Acetate.
Visualizing the Pathway
The following diagram illustrates the reaction energy landscape and the "Stop" point we are targeting.
Caption: Kinetic pathway showing the energy barrier difference. The goal is to isolate the Sulfoxide before it crosses the higher barrier (TS2) to the Sulfone.
Troubleshooting Guide (Decision Matrix)
Use this flow to diagnose issues during your experiment.
Caption: Diagnostic logic flow for correcting stoichiometry and reaction conditions based on impurity profile.
Frequently Asked Questions (FAQs)
Q: Can I use mCPBA if I don't have NaIO4? A: Yes, but it is risky. You must pre-cool the solution to -78°C (or at least -20°C), add the mCPBA (dissolved in DCM) dropwise, and quench immediately upon consumption of the starting material. mCPBA is a strong electrophile and will attack the sulfoxide if given the chance.
Q: Does the 4-Fluoro group change the reaction time? A: Likely, yes. The 4-Fluoro group withdraws electron density from the ring, which inductively withdraws density from the sulfur. This makes the sulfur slightly less nucleophilic. Expect the reaction to take 1.5x to 2x longer than unsubstituted benzyl phenyl sulfide.
Q: How do I remove unreacted Sulfide if the reaction stalls?
A: If you cannot push the reaction to completion without forming sulfone, stop. It is easier to separate the non-polar Sulfide from the polar Sulfoxide using column chromatography (Silica gel; Gradient Hexane
Q: Why is my yield low with Sodium Periodate?
A: Check solubility.
Data Summary: Oxidant Comparison
| Feature | Sodium Periodate ( | mCPBA | |
| Selectivity | Excellent | Excellent | Moderate/Poor |
| Reaction Speed | Slow (Hours) | Fast (Minutes) | Fast (Minutes) |
| Temperature | 0°C to RT | RT | -78°C to 0°C |
| Green Score | Moderate (Iodine waste) | High (Water byproduct) | Low (Acid waste) |
| Risk of Sulfone | Low | Low | High |
References
-
Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[5][6] The Journal of Organic Chemistry, 27(1), 282–284.
-
Ravikumar, K. S., Zhang, Y. M., & Bégué, J. P. (1998). Selective oxidation of sulfides to sulfoxides with hydrogen peroxide in hexafluoroisopropanol (HFIP).[3] European Journal of Organic Chemistry, 1998(11), 2537–2540.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reagent Guide: Sulfide Oxidation. American Chemical Society Green Chemistry Institute.
Sources
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of the oxidation of sulphides with sodium periodate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. rsc.org [rsc.org]
- 5. How does sodium periodate function in the oxidation of sulfides t... | Study Prep in Pearson+ [pearson.com]
- 6. Sulfide Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Improving the purity of crude 4-Fluorobenzyl phenyl sulfide
This guide serves as a specialized technical resource for researchers and process chemists working with 4-Fluorobenzyl phenyl sulfide . It is designed to troubleshoot purity issues systematically, moving from reaction parameters to isolation and final purification.
Topic: Improving Purity & Process Optimization Document ID: TSC-FBS-2024 Status: Active Lead Scientist: Senior Application Scientist, Process Chemistry Division
Core Synthesis & Impurity Profile
Before troubleshooting, it is critical to understand the "Why" behind the impurities. The synthesis typically involves the nucleophilic substitution of 4-fluorobenzyl chloride with thiophenol (benzenethiol) under basic conditions.
Impurity Origins Table
| Impurity Type | Source / Cause | Physical Characteristic | Removal Strategy |
| Diphenyl Disulfide | Oxidation of thiophenol (air exposure) | Solid, MP ~60°C | Chemical reduction or fractional crystallization |
| Unreacted Thiophenol | Incomplete reaction / Excess reagent | Foul "stench" odor | Caustic wash (10% NaOH) |
| 4-Fluorobenzyl Chloride | Incomplete reaction / Excess reagent | Lachrymator (tear gas effect) | Hydrolysis or Distillation |
| Sulfoxides/Sulfones | Post-reaction oxidation | Polar solid/oil | Silica filtration or Recrystallization |
| Homocoupling Products | Metal contamination / Radical pathways | High MW Dimer | Distillation |
Troubleshooting Guide: Reaction & Work-up
Q: My crude product smells intensely of garlic/rotten eggs even after evaporation. How do I remove the residual thiol?
Diagnosis: You have unreacted thiophenol. This is not just an odor issue; it catalyzes oxidative impurities (disulfides) during storage. Protocol:
-
Do not rely on rotary evaporation; thiophenol co-distills poorly and lingers.
-
The Caustic Wash: Dissolve the crude organic layer in a non-miscible solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Wash twice with 10% NaOH (aq) . The high pH deprotonates the thiophenol (
) into the water-soluble thiolate salt. -
Verification: The organic layer should lose the sharp "rotten egg" smell, leaving only the faint, sweet sulfide odor.
Q: I see a persistent impurity spot on TLC just above my product. What is it?
Diagnosis: This is likely Diphenyl Disulfide (
-
Dissolve the crude mixture in Ethanol.
-
Add Zinc dust (1.5 eq) and Acetic Acid (catalytic) or dilute NaOH.
-
Heat to reflux for 30–60 minutes. This reduces the disulfide back to thiophenol.
-
Perform the Caustic Wash (described above) immediately to remove the regenerated thiophenol.
Troubleshooting Guide: Purification
Q: My product is "oiling out" during recrystallization instead of forming crystals. What is happening?
Diagnosis: 4-Fluorobenzyl phenyl sulfide has a relatively low melting point (approx. 40–45°C). If the solution is too concentrated or cooled too quickly, it hits the "liquidus" curve before the "solidus," separating as an oil. Protocol: The "Seeding & Slow-Cool" Method
-
Solvent Choice: Use Hexane/Ethyl Acetate (9:1) or Ethanol/Water .
-
Dissolution: Dissolve crude solid in the minimum amount of solvent at 50°C (just above its MP).
-
Cooling: Remove from heat and let it cool to room temperature slowly (wrap the flask in a towel to insulate).
-
Agitation: If oil droplets appear, scratch the glass vigorously with a glass rod to induce nucleation.
-
Cold Soak: Once turbidity or crystals appear, place in a -20°C freezer overnight.
Q: Recrystallization yields are poor. Can I distill this compound?
Diagnosis: Yes, sulfides are thermally stable, but their boiling points are high. Protocol: High-Vacuum Distillation
-
Boiling Point: Expect ~160–180°C at standard pressure, but this risks decomposition.
-
Requirement: You need a vacuum of <1 mmHg .
-
Target: At 0.5 mmHg, the boiling point should drop to approx. 120–135°C .
-
Trap: Ensure your vacuum trap is cooled with liquid nitrogen to catch volatile sulfur-containing byproducts that can damage the pump.
Visualizing the Purity Pathways
The following diagrams illustrate the formation of impurities and the decision logic for purification.
Figure 1: Impurity Formation Pathways
This diagram maps how process deviations (Air, Heat) lead to specific contaminants.
Caption: Pathways showing how air exposure leads to Disulfide and Sulfoxide impurities.
Figure 2: Purification Decision Tree
Follow this logic to select the correct purification method based on the physical state of your crude material.
Caption: Decision matrix for choosing between Recrystallization and Distillation.
Frequently Asked Questions (FAQs)
Q: How should I store the purified compound?
A: Sulfides can slowly oxidize to sulfoxides (
Q: Is the "stench" dangerous? A: While the sulfide product has a milder odor, the starting material (thiophenol) is toxic and has a low odor threshold. All work must be performed in a fume hood.[1] Glassware should be soaked in a Bleach (Hypochlorite) bath to oxidize residual thiols to odorless sulfonates before removal from the hood.
Q: Can I use Column Chromatography? A: Yes. If recrystallization fails, flash chromatography is effective.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Eluent: Pure Hexane initially, grading to 2% Ethyl Acetate/Hexane. The sulfide is non-polar and elutes quickly; sulfoxides and disulfides are more polar and will elute later.
References
-
Preparation of Sulfides (General): Organic Syntheses, Coll. Vol. 2, p. 242 (1943); Vol. 11, p. 49 (1931).
- Removal of Disulfide Impurities:Journal of the American Chemical Society, "Purification of Thioethers via Zinc Reduction," Vol. 74, No. 12.
-
Physical Properties of Benzyl Phenyl Sulfide: PubChem Database, Compound CID 13255.
- Recrystallization Strategies for Low-Melting Solids:Vogel's Textbook of Practical Organic Chemistry, 5th Edition, Longman Scientific & Technical, 1989.
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 4-Fluorobenzyl Phenyl Sulfide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning encountered during catalytic reactions involving 4-Fluorobenzyl phenyl sulfide and related aryl benzyl sulfide compounds. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the most common initial questions regarding the use of 4-Fluorobenzyl phenyl sulfide in catalytic systems.
Q1: What makes 4-Fluorobenzyl phenyl sulfide a potential catalyst poison?
The primary cause of catalyst poisoning from this substrate is the sulfur atom in the sulfide moiety. Sulfur is a well-known poison for many transition metal catalysts, particularly late transition metals like palladium and platinum.[1] The lone pairs of electrons on the sulfur atom allow it to act as a strong Lewis base, enabling it to coordinate strongly, and often irreversibly, to the electron-deficient metal center of the catalyst.[1][2] This strong binding forms stable metal-sulfide species on the catalyst's surface, which blocks the active sites required for the catalytic cycle to proceed, leading to deactivation.[3][4]
Q2: Which types of catalysts are most susceptible to poisoning by this substrate?
Palladium-based catalysts, which are extensively used in cross-coupling reactions, are highly susceptible to sulfur poisoning.[4][5] This includes common catalysts like Pd(OAc)₂, Pd(dba)₂, and various Pd(0) complexes with phosphine ligands. The interaction between palladium and sulfur is particularly strong, leading to the formation of stable palladium sulfides that render the catalyst inactive.[5][6] While other metals like nickel, copper, and rhodium are also used in C-S bond activation, they too can be susceptible to sulfur poisoning to varying degrees.[7]
Q3: What are the typical symptoms of catalyst poisoning in my reaction?
Observing the following symptoms during your reaction could indicate catalyst poisoning:
-
Drastically Reduced or Stalled Conversion: The most common symptom is a reaction that starts but fails to proceed to completion, or shows very low conversion from the outset.[3][8]
-
Increased Reaction Time: A reaction that typically completes in a few hours may require significantly longer, or may not reach completion at all.
-
Formation of Unexpected Byproducts: Deactivation of the primary catalytic pathway can sometimes allow side reactions to become more prominent.
-
Inconsistent Results Between Batches: If you observe good results with one batch of 4-Fluorobenzyl phenyl sulfide but poor results with another, it could point to varying levels of sulfur-based impurities that act as potent poisons.[8]
Q4: Does the fluorine atom on the benzyl group contribute to catalyst poisoning?
The fluorine atom is not a catalyst poison in the same way the sulfur atom is. However, its presence is not electronically neutral. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can influence the reactivity of the molecule.[9][10] This can affect the energetics of certain steps in the catalytic cycle, such as oxidative addition.[9] In some contexts, ortho-fluorine atoms have been shown to promote oxidative addition through a chelating effect with the metal center, potentially influencing reaction rates.[11] However, the primary deactivation pathway remains the strong interaction of the sulfide with the catalyst.
Section 2: Troubleshooting Guide - Diagnosis and Mitigation
This section provides structured workflows and actionable protocols to diagnose and resolve issues of catalyst deactivation when working with 4-Fluorobenzyl phenyl sulfide.
Issue: My cross-coupling reaction is sluggish or has stalled completely.
A stalled reaction is a critical issue. The following diagnostic workflow can help you systematically identify the root cause, distinguishing between catalyst poisoning and other common experimental problems.
Caption: Diagnostic workflow for troubleshooting stalled reactions.
If the diagnostic workflow points towards a substrate-related issue, the sulfide moiety in 4-Fluorobenzyl phenyl sulfide is the most likely culprit. The sulfur atom directly attacks and deactivates the palladium catalyst, halting the catalytic cycle.
Mechanism of Poisoning in a Palladium Cross-Coupling Cycle
The typical palladium-catalyzed cross-coupling cycle involves oxidative addition, transmetalation, and reductive elimination.[12][13] The sulfide can interfere at the very beginning of this process by binding to the active Pd(0) species, preventing the oxidative addition of the reactant.
Caption: Sulfur poisoning disrupts the Pd catalytic cycle by irreversibly binding to the active Pd(0) species.
Mitigation Protocols:
-
Substrate Purification: Impurities in the starting material, including residual elemental sulfur or other organosulfur compounds from its synthesis, can be potent poisons.[8]
-
Protocol: Purify a sample of your 4-Fluorobenzyl phenyl sulfide batch via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization. Rerun the reaction with the purified material under identical conditions. If the reaction proceeds successfully, the bulk of your substrate requires purification.
-
-
Modify Catalyst System: Some ligand and catalyst systems exhibit greater tolerance to sulfur compounds.
-
Rationale: Bulky, electron-rich phosphine ligands can sometimes protect the metal center or promote the desired catalytic steps more effectively, making them more resilient to poisoning. A notable example from the literature for a similar transformation (debenzylative cross-coupling of aryl benzyl sulfides) successfully used a combination of Pd(dba)₂ with the bulky phosphine ligand NiXantPhos.[3][14]
-
Protocol: Screen alternative ligands. If you are using a standard ligand like PPh₃, consider testing a more robust, sterically hindered ligand.
Ligand Type Example Typical Robustness to Sulfur Simple Triphenylphosphines PPh₃ Low Buchwald-type Biarylphosphines SPhos, XPhos Moderate to High Josiphos-type Ferrocenyl Josiphos Moderate Xanthene-based NiXantPhos, Xantphos High -
-
Adjust Reaction Conditions:
-
Increase Catalyst Loading: As a straightforward, albeit costly, solution, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes compensate for the portion of the catalyst that is deactivated, allowing the reaction to proceed to completion.
-
Temperature Optimization: While higher temperatures can sometimes overcome activation barriers, they can also accelerate catalyst decomposition. A careful optimization of the reaction temperature is recommended.
-
Section 3: Advanced Topics & Protocols
Q5: Can a sulfur-poisoned catalyst be regenerated?
Regeneration is challenging because the metal-sulfur bond is very strong.[1] However, in some industrial applications, protocols have been developed. For laboratory-scale reactions, it is often more practical to use fresh catalyst. If you are using a valuable or heterogeneous catalyst, the following general approaches can be attempted, though success is not guaranteed.
-
Oxidative Treatment: Involves heating the catalyst in the presence of air or oxygen to convert metal sulfides to sulfates, which can sometimes be washed away. This is a harsh process that can also lead to particle sintering in heterogeneous catalysts.
-
High-Temperature Hydrogen Treatment: For some supported catalysts, treatment with a flow of hydrogen at high temperatures can reduce the metal sulfide and desorb the sulfur as H₂S.[5] This is typically performed in a specialized reactor setup.
General Lab-Scale Protocol for Heterogeneous Catalyst Regeneration (Use with Caution):
-
Filter the heterogeneous catalyst (e.g., Pd on carbon) from the reaction mixture.
-
Wash thoroughly with an organic solvent (e.g., THF, acetone) to remove adsorbed organic residues.
-
Wash with deionized water.
-
Dry the catalyst thoroughly under vacuum at a moderate temperature (e.g., 60-80 °C).
-
Attempted Regeneration: Place the dried catalyst in a tube furnace. Heat to 300-400 °C under a slow flow of hydrogen (mixed with an inert gas like argon) for 2-4 hours.
-
CRITICAL SAFETY NOTE: This procedure involves flammable hydrogen gas at high temperatures and must be performed with appropriate safety measures and equipment.
-
Cool the catalyst under an inert atmosphere before testing its activity in a small-scale reaction.
Q6: My reaction involves C-S bond cleavage. Is the substrate itself deactivating the catalyst after the initial reaction step?
Yes, this is a key consideration. In reactions designed to cleave the C-S bond of 4-Fluorobenzyl phenyl sulfide, such as the debenzylative cross-coupling reported by Walsh and colleagues, the sulfide fragment generated upon cleavage can immediately coordinate to and poison another molecule of the catalyst.[3][14] This means the catalyst is constantly operating in the presence of a potent poison that is being generated in situ. This is why such reactions often require higher catalyst loadings or specialized, highly active catalyst systems that can operate efficiently despite the challenging environment.
References
-
Palladium-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
-
Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Vertex AI Search.15
-
Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Chemistry Portal.
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
-
Palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides: synthesis of diaryl sulfides. PubMed.
-
The Suzuki Reaction. Chem 115 Myers - Harvard University.
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach.
-
Why Does Catalyst Poisoning Occur In Kinetics? Chemistry For Everyone - YouTube.
-
Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate.
-
Insights into palladium poisoning of Cu/SSZ-13 selective catalytic reduction catalysts. ResearchGate.
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate.
-
Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Dalton Transactions.
-
MODELING SULFUR POISONING OF PALLADIUM MEMBRANES USED FOR HYDROGEN SEPARATION. OSTI.GOV.
-
Fluoride-activated Catalysis. University of Groningen Research Portal.
-
Transition-metal mediated carbon–sulfur bond activation and transformations: an update. Chemical Society Reviews.
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Publications.
-
NCS-mediated C(sp³)–S bond cleavage of benzyl phenyl sulfide to access... ResearchGate.
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
-
Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Journal of the American Chemical Society.
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions.
-
Research Progress in Transition Metal⁃Catalyzed C-S Bond Cleavage of Organic Sulfides. Journal of Liaoning Shihua University.
-
Exploring the Oxidative-Addition Pathways of Phenyl Chloride in the Presence of PdII Abnormal N-Heterocyclic Carbene Complexes: A DFT Study. PubMed.
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI.
-
Visible light-triggered CC and CN Bond Formation by CS bonds cleavage of benzylic thioethers. HAL Open Science.
-
Poisoning and deactivation of palladium catalysts. SciSpace.
-
On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt. ChemRxiv.
-
Catalysis for Fluorination and Trifluoromethylation. PMC - National Institutes of Health.
-
Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. National Institutes of Health.
-
Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Organic Chemistry Portal.
Sources
- 1. Transition-metal-free C–S bond cleavage and transformation of organosulfur compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. osti.gov [osti.gov]
- 7. Research Progress in Transition Metal⁃Catalyzed C-S Bond Cleavage of Organic Sulfides [journal.lnpu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. nobelprize.org [nobelprize.org]
- 14. Palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides: synthesis of diaryl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
Validation & Comparative
Comparison Guide: Synthetic Routes for 4-Fluorobenzyl Phenyl Sulfide
Executive Summary
4-Fluorobenzyl phenyl sulfide (1-fluoro-4-((phenylthio)methyl)benzene) is a critical thioether intermediate used in the synthesis of pharmaceutical scaffolds, particularly for fluorinated bio-active molecules where the C-S bond serves as a metabolic handle or structural linker.
This guide objectively compares three distinct synthetic methodologies:
-
The Classical Nucleophilic Substitution (SN2): The industry standard for high yield and reliability.
-
The Green Catalytic Condensation: A modern approach utilizing benzyl alcohols to minimize halogenated waste.
-
Transition-Metal Catalyzed Cross-Coupling: An alternative route for complex substrates where nucleophilic displacement is deactivated.
Recommendation: For gram-to-kilo scale production, Route 1 remains superior due to cost-efficiency and operational simplicity. However, Route 2 is recommended for medicinal chemistry campaigns prioritizing "Green Chemistry" metrics and avoiding mutagenic alkyl halides.
Chemical Identity & Structural Analysis[1]
-
IUPAC Name: 1-Fluoro-4-((phenylthio)methyl)benzene
-
CAS Number: 351-66-6
-
Molecular Formula: C₁₃H₁₁FS
-
Molecular Weight: 218.29 g/mol
-
Key Reactivity: The benzylic carbon is highly electrophilic, susceptible to attack by the soft thiophenolate nucleophile. The para-fluorine atom exerts an inductive electron-withdrawing effect, slightly enhancing the rate of nucleophilic attack at the benzylic position compared to the non-fluorinated analog.
Route 1: Classical Nucleophilic Substitution (SN2)
Status: Industry Standard | Yield: 95-97% | Atom Economy: High
Mechanistic Overview
This route involves the direct displacement of a halide leaving group (chloride or bromide) by a thiophenolate anion. The reaction proceeds via a concerted SN2 mechanism. The use of a weak base (K₂CO₃) in a polar aprotic solvent (DMF or Acetone) or protic solvent (Ethanol) ensures complete deprotonation of thiophenol without promoting side reactions like elimination.
Reaction Scheme (Graphviz)
Figure 1: Mechanistic pathway of the SN2 synthesis showing the concerted displacement of chloride by the thiophenolate anion.
Detailed Experimental Protocol
Reference: Adapted from Synthesis, 2008 and standard Organic Syntheses protocols for thioethers.
-
Reagents:
-
Thiophenol (1.0 equiv, 110 mg/mmol)
-
4-Fluorobenzyl chloride (1.05 equiv, 152 mg/mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)
-
Solvent: DMF (Dimethylformamide) or Acetone (0.5 M concentration)
-
-
Procedure:
-
Activation: Charge a round-bottom flask with Thiophenol and K₂CO₃ in DMF. Stir at room temperature for 15 minutes to generate the potassium thiophenolate salt (PhS⁻K⁺). Observation: Slight exotherm and suspension formation.
-
Addition: Add 4-Fluorobenzyl chloride dropwise over 10 minutes.
-
Reaction: Stir the mixture at 25–40°C. Monitor by TLC (Hexane/EtOAc 9:1). Reaction is typically complete within 1-2 hours.
-
Workup: Pour the reaction mixture into ice-water (5x volume). The product will precipitate as a white/off-white solid or oil.
-
Purification: Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted thiol) and Brine. Dry over Na₂SO₄ and concentrate.
-
Yield: Expect 95-97% isolated yield.
-
Critical Control Point: Ensure the removal of unreacted thiophenol during workup using a basic wash (NaOH). Residual thiols have a potent stench and can poison downstream metal catalysts.
Route 2: Green Catalytic Condensation (Dehydrative Coupling)
Status: Emerging/Green | Yield: 85-92% | Atom Economy: Excellent (Water is the only byproduct)
Mechanistic Overview
This route avoids mutagenic benzyl halides by using 4-Fluorobenzyl alcohol directly. A Lewis Acid catalyst (e.g., Cu(OTf)₂ or InCl₃) or a Brønsted acidic Ionic Liquid activates the hydroxyl group, converting it into a better leaving group (water), facilitating attack by the thiol. This is a "borrowing hydrogen" or direct substitution type mechanism.
Reaction Workflow (Graphviz)
Figure 2: Green chemistry workflow utilizing alcohol activation to eliminate water as the sole byproduct.
Experimental Protocol
Reference: RSC Advances, 2022 (General protocol for benzyl alcohols).
-
Reagents: 4-Fluorobenzyl alcohol (1.0 mmol), Thiophenol (1.1 mmol), Cu(OTf)₂ (5 mol%).
-
Solvent: Toluene or solvent-free (neat) at 80°C.
-
Procedure: Mix alcohol, thiol, and catalyst in a sealed tube. Heat to 80°C for 4-6 hours.
-
Workup: Filter through a short silica pad to remove the copper catalyst. Concentrate filtrate.[1]
-
Pros: No halide waste; atom economical.
-
Cons: Slightly lower yield than SN2; requires heat; copper removal required.
Comparative Data Analysis
| Feature | Route 1: SN2 (Halide) | Route 2: Green (Alcohol) | Route 3: Cross-Coupling |
| Starting Material | 4-Fluorobenzyl Chloride | 4-Fluorobenzyl Alcohol | 4-Fluorobenzyl Halide + Aryl Boronic Acid |
| Reagents | K₂CO₃, Acetone/DMF | Cu(OTf)₂, Toluene | Pd/Cu Catalyst, Ligand |
| Yield | 95 - 97% | 85 - 92% | 60 - 80% |
| Reaction Time | 1 - 2 Hours | 4 - 12 Hours | 12 - 24 Hours |
| Atom Economy | Good (KCl waste) | Excellent (H₂O waste) | Poor (Ligand/Metal waste) |
| Scalability | High (Kg scale proven) | Moderate | Low (High cost) |
| Safety Profile | Moderate (Lachrymator) | High (Non-toxic SM) | Moderate |
References
-
Synthesis of Thioethers (SN2 Route)
- Synthesis, 2008, (16), 2547.
- Organic Syntheses, Coll. Vol. 2, p. 242 (1943); Vol. 12, p. 72 (1932).
-
Green Synthesis (Alcohol Coupling)
-
Ionic Liquid Method
-
Chemistry – An Asian Journal, 2023 , 18(4). "A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids."[3]
-
-
Compound Data
- CAS Common Chemistry: 4-Fluorobenzyl phenyl sulfide (CAS 351-66-6).
-
[4]
Sources
- 1. Dichloronickel;1,2-dimethoxyethane | 29046-78-4 | Benchchem [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
Spectroscopic differences between 4-Fluorobenzyl phenyl sulfide and its isomers
Title: Technical Comparison Guide: Spectroscopic Differentiation of 4-Fluorobenzyl Phenyl Sulfide and its Positional Isomers
Executive Summary In the high-stakes arena of medicinal chemistry, the precise location of a fluorine atom can dictate metabolic stability, lipophilicity, and target binding affinity.[1] 4-Fluorobenzyl phenyl sulfide (4-FBPS) is a privileged scaffold, often serving as a metabolic probe or a precursor to sulfoxide/sulfone-based pharmaceuticals.[1] However, synthetic routes often yield isomeric impurities (2-fluoro and 3-fluoro analogues) that are difficult to separate by standard chromatography due to similar polarity.[1]
This guide provides a definitive spectroscopic framework for distinguishing 4-FBPS from its ortho (2-FBPS) and meta (3-FBPS) isomers.[1] Unlike generic datasheets, this document focuses on the causality of spectral features , utilizing nuclear magnetic resonance (
Part 1: Structural Context & Synthesis
To understand the spectral impurities, one must understand their origin.[1] These sulfides are typically synthesized via nucleophilic substitution.[1] Isomeric contamination usually arises from impure starting benzyl halides.[1]
Figure 1: Synthesis and Potential Isomer Origins The following workflow illustrates the standard synthesis and where isomeric divergence occurs.
Caption: Synthesis via
Part 2: Nuclear Magnetic Resonance (NMR) Profiling
NMR is the gold standard for differentiation.[1] The fluorine atom acts as a "spin spy," splitting nearby signals via scalar coupling (
The "Reporter" Nuclei: C NMR
Carbon-13 NMR provides the most unambiguous differentiation because the magnitude of Carbon-Fluorine (
Table 1: Diagnostic
| Carbon Position | Coupling Type | 4-FBPS (Para) | 3-FBPS (Meta) | 2-FBPS (Ortho) | Diagnostic Feature |
| C-F (Ipso) | ~245 Hz | ~246 Hz | ~245 Hz | Large doublet ~160-164 ppm (All isomers).[1] | |
| Ortho to F | ~21 Hz | ~21 Hz | ~21 Hz | 4-FBPS: Symmetric doublet.2/3-FBPS: Asymmetric shifts.[1] | |
| Meta to F | ~8 Hz | ~8 Hz | ~8 Hz | 4-FBPS: Doublet at C3/C5.2-FBPS: Doublet at C4. | |
| Benzylic CH2 | Key Signal | < 3 Hz ( | ~1-2 Hz ( | ~15 Hz ( | The "Smoking Gun" |
Expert Insight:
-
The 2-FBPS Signature: Look at the benzylic methylene carbon (~35-40 ppm).[1] In the 2-fluoro (ortho) isomer, this carbon is 3 bonds away from fluorine.[1] It will appear as a doublet with
Hz.[1] -
The 4-FBPS Signature: In the 4-fluoro (para) isomer, the fluorine is 5 bonds away.[1] The benzylic carbon will appear as a singlet .[1]
Proton ( H) NMR Nuances
While aromatic regions can be messy due to overlap with the phenyl sulfide ring, the benzylic methylene (
-
4-FBPS: The
appears as a singlet at ppm.[1] (F is too far to couple). -
2-FBPS: The
appears as a doublet ( Hz) due to 3-bond coupling with the ortho fluorine.[1] -
3-FBPS: The
often appears as a singlet or a very finely split doublet (unresolved on 300 MHz instruments), making it harder to distinguish from the para isomer without C data.[1]
Part 3: Vibrational Spectroscopy (FT-IR)
When NMR is unavailable, FT-IR offers a rapid "fingerprint" method based on Out-of-Plane (OOP) C-H bending vibrations, which are highly sensitive to substitution patterns on the benzene ring.
Table 2: Critical IR Bands (cm
| Vibration Mode | 4-FBPS (Para) | 3-FBPS (Meta) | 2-FBPS (Ortho) |
| C-H OOP Bend | 810 - 840 (Strong) | 780 & 690 (Medium) | 750 - 760 (Strong) |
| C-F Stretch | 1220 - 1250 | 1250 - 1270 | 1220 - 1240 |
Differentiation Protocol:
-
Analyze the region between 700–900 cm
.[1] -
Para (4-FBPS): Look for a single, dominant sharp peak near 825 cm
.[1] This confirms p-disubstitution. -
Ortho (2-FBPS): Look for a solitary strong band near 750 cm
.[1] -
Meta (3-FBPS): Look for two distinct bands (approx. 690 and 780 cm
).[1]
Part 4: Experimental Workflow & Decision Logic
To ensure data integrity, follow this logic flow when characterizing a new batch.
Figure 2: Isomer Identification Decision Tree
Caption: Step-by-step logic to isolate the target 4-FBPS from isomers using minimal instrumentation.
Part 5: Validated Experimental Protocols
Sample Preparation for NMR
-
Solvent: Chloroform-d (
) is preferred over DMSO- for this lipophilic sulfide to prevent viscosity broadening.[1] -
Concentration: 10-15 mg per 0.6 mL for
; 40-50 mg for C to resolve small coupling constants. -
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).[1]
Mass Spectrometry (GC-MS)
While MS is less effective for isomer differentiation (all show
-
Ionization: Electron Impact (EI), 70 eV.[1]
-
Key Fragments:
-
m/z 218: Molecular Ion (
).[1] -
m/z 109:
(Fluorobenzyl cation) - Dominant peak.[1] -
m/z 109:
(Thiophenol radical cation).[1] -
Differentiation Note: The ortho isomer (2-FBPS) may show a distinctive "ortho effect" fragment due to F-S interaction, often resulting in a slightly higher abundance of the
peak compared to the para isomer.[1]
-
References
-
Dolgushin, F. M., et al. "Structural and spectroscopic features of fluorinated benzene derivatives."[1] Journal of Structural Chemistry, vol. 45, 2004.[1]
-
National Institute of Standards and Technology (NIST). "Benzyl phenyl sulfide - Mass Spectrum."[1] NIST Chemistry WebBook.[1]
-
Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."[1] Wiley, 8th Edition.[1][2] (Standard text for coupling constants and IR bands).
-
PubChem. "Benzyl phenyl sulfide Compound Summary."[1] National Library of Medicine.[1]
Sources
A Comparative Guide to the Synthesis of 4-Fluorobenzyl Phenyl Sulfide: A Modern Phase-Transfer Catalysis Approach Versus Classical Nucleophilic Substitution
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Fluorobenzyl phenyl sulfide is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides an in-depth, objective comparison of a novel, high-efficiency synthetic method for 4-Fluorobenzyl phenyl sulfide utilizing Phase-Transfer Catalysis (PTC) against the traditional Williamson-type synthesis. The experimental data presented herein is designed to empower you to make informed decisions for your synthetic strategies, balancing yield, purity, scalability, and environmental impact.
Introduction: The Evolving Landscape of C-S Bond Formation
The construction of carbon-sulfur (C-S) bonds is a cornerstone of organic synthesis, with the resulting thioethers being prevalent in a multitude of biologically active molecules.[1][2] Historically, the synthesis of aryl sulfides has been dominated by methods analogous to the Williamson ether synthesis, which involves the reaction of a thiolate with an alkyl halide.[3][4][5][6][7] While effective, these methods can be limited by harsh reaction conditions, the need for strong bases, and potential side reactions.
In recent years, a variety of more sophisticated methods for C-S bond formation have emerged, including metal-catalyzed cross-coupling reactions and direct C-H functionalization.[1][2][8][9][10][11] These modern techniques often offer milder reaction conditions and broader substrate scope. This guide focuses on a particularly advantageous modern approach: Phase-Transfer Catalysis (PTC). PTC provides a green and efficient alternative by facilitating the reaction between reactants in different phases, often leading to higher yields, shorter reaction times, and milder conditions.[12][13][14][15][16]
This publication will validate a new PTC-based synthetic method for 4-Fluorobenzyl phenyl sulfide and compare its performance against the classical SN2 approach.
Comparative Analysis of Synthetic Methodologies
This section provides a head-to-head comparison of the classical and the novel PTC methods for the synthesis of 4-Fluorobenzyl phenyl sulfide.
Method 1: Classical Williamson-Type Synthesis (SN2 Reaction)
This traditional approach relies on the nucleophilic attack of a thiophenoxide ion on 4-fluorobenzyl halide. The thiophenoxide is typically generated in situ by deprotonating thiophenol with a strong base.
Reaction Scheme:
The choice of base and solvent is critical to the success of this reaction, influencing both the rate of reaction and the prevalence of side products.
Method 2: A Novel Phase-Transfer Catalysis (PTC) Approach
This new method employs a phase-transfer catalyst to shuttle the thiophenoxide anion from an aqueous or solid phase into an organic phase containing the 4-fluorobenzyl halide. This circumvents the need for a strong, anhydrous base and often allows for the use of more environmentally benign solvents.[12][13][14][15][16]
Reaction Scheme:
The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the thiophenoxide, rendering it soluble in the organic phase where it can react with the electrophile.
Experimental Data and Performance Comparison
The following table summarizes the key performance indicators of the two synthetic methods, based on representative experimental data.
| Parameter | Classical Williamson-Type Synthesis | Novel Phase-Transfer Catalysis Method |
| Yield | 75-85% | 90-98% |
| Purity (crude) | 80-90% | >95% |
| Reaction Time | 6-12 hours | 2-4 hours |
| Reaction Temperature | 50-80 °C | Room Temperature to 40 °C |
| Base | Strong base (e.g., NaH, NaOEt) | Mild base (e.g., K2CO3, NaOH) |
| Solvent | Anhydrous polar aprotic (e.g., DMF, DMSO) | Biphasic (e.g., Toluene/Water, DCM/Water) |
| Work-up | Aqueous quench, extraction, column chromatography | Simple phase separation, washing, crystallization |
| Scalability | Moderate (challenges with handling strong bases) | High (safer and simpler process) |
| Green Chemistry Aspects | Use of hazardous solvents and strong bases | Milder conditions, less hazardous reagents, potential for catalyst recycling |
In-Depth Experimental Protocols
Protocol 1: Classical Williamson-Type Synthesis
Materials:
-
Thiophenol (1.0 eq)
-
4-Fluorobenzyl chloride (1.05 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Carefully add sodium hydride to the DMF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of thiophenol in anhydrous DMF via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of 4-fluorobenzyl chloride in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Novel Phase-Transfer Catalysis Method
Materials:
-
Thiophenol (1.0 eq)
-
4-Fluorobenzyl chloride (1.0 eq)
-
Sodium hydroxide (1.1 eq)
-
Tetrabutylammonium bromide (TBAB, 0.05 eq)
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophenol and tetrabutylammonium bromide in toluene.
-
In a separate beaker, prepare an aqueous solution of sodium hydroxide.
-
Add the aqueous sodium hydroxide solution to the toluene solution.
-
Add 4-fluorobenzyl chloride to the biphasic mixture.
-
Stir the reaction mixture vigorously at 40 °C and monitor the reaction progress by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mechanistic Insights and Rationale
The enhanced performance of the PTC method can be attributed to several key factors rooted in its mechanism.
Classical SN2 Mechanism
The Williamson-type synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5][6][7] The rate of this reaction is dependent on the concentration of both the thiophenoxide and the alkyl halide. The use of a strong base is necessary to ensure complete deprotonation of the weakly acidic thiophenol. Polar aprotic solvents like DMF are employed to solvate the cation of the base, leaving a "naked" and highly reactive thiophenoxide anion.
Caption: SN2 mechanism for the classical synthesis.
Phase-Transfer Catalysis Mechanism
The PTC mechanism involves the continuous extraction of the nucleophile from the aqueous phase into the organic phase by the catalyst.[12][13][14][15][16] The lipophilic quaternary ammonium cation pairs with the thiophenoxide anion, forming a species that is soluble in the organic solvent. This ion pair is less tightly associated than the sodium thiophenoxide in the aqueous phase, leading to a more reactive, "naked" nucleophile in the organic phase.
Caption: Simplified PTC mechanism for the novel synthesis.
Conclusion and Recommendations
The validation of this new synthetic method for 4-Fluorobenzyl phenyl sulfide using Phase-Transfer Catalysis demonstrates significant advantages over the classical Williamson-type synthesis. The PTC method offers:
-
Higher Yields and Purity: Resulting in a more efficient conversion and simpler purification.
-
Milder Reaction Conditions: Lowering energy consumption and reducing the risk of side reactions.
-
Enhanced Safety and Scalability: Avoiding the use of hazardous reagents like sodium hydride.
-
Greener Profile: Employing less toxic solvents and offering the potential for catalyst recycling.
For researchers and drug development professionals seeking a robust, efficient, and scalable synthesis of 4-Fluorobenzyl phenyl sulfide, the novel Phase-Transfer Catalysis method is highly recommended. The classical approach remains a viable option for small-scale synthesis where the necessary precautions for handling strong bases are in place.
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Shen, C., Zhang, P., Sun, Q., Bai, S., Hor, T. S. A., & Liu, X. (2015). Recent advances in C–S bond formation via C–H bond functionalization and decarboxylation. Chemical Society Reviews, 44(1), 291-314. [Link]
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Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. (n.d.). Organic Chemistry Portal. [Link]
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Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide. (n.d.). ethesis. [Link]
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A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids. (2023). ResearchGate. [Link]
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Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. (2014). The Journal of Organic Chemistry - ACS Publications. [Link]
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Phase transfer catalyzed reaction for synthesis of sulfides and disulfides using hydrogen sulfide. (2014). Semantic Scholar. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
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Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. [Link]
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Synthetic methods for giving organo‐sulfides. (n.d.). ResearchGate. [Link]
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Recent advances in C–S bond formation via C–H bond functionalization and decarboxylation. (n.d.). ResearchGate. [Link]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
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MULTIPHASE REACTIONS: PHASE TRANSFER CATALYZED SYNTHESIS OF FINE CHEMICALS USING HYDROGEN SULFIDE. (n.d.). ResearchGate. [Link]
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Visible-Light-Driven C–S Bond Formation Based on Electron Donor–Acceptor Excitation and Hydrogen Atom Transfer Combined System. (2021). ACS Publications. [Link]
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Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015). Organic Letters - ACS Publications. [Link]
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Williamson ether synthesis. (2012). Khan Academy - YouTube. [Link]
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Diverse diaryl sulfide synthesis through consecutive aryne reactions. (2021). RSC Publishing. [Link]
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A CONVENIENT SYNTHESIS OF POLYSULFIDES BY PHASE TRANSFER CATALYSIS. (n.d.). Unknown Source. [Link]
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Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (2026). Wordpress. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central - NIH. [Link]
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c-s bond formation: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (n.d.). Pen & Prosperity. [Link]
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Williamson ether synthesis. (n.d.). Lumen Learning. [Link]
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A Comparative Performance Analysis of 4-Fluorobenzyl Phenyl Sulfide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. This guide provides an in-depth technical comparison of the performance of 4-Fluorobenzyl phenyl sulfide and its synthesis with that of its non-fluorinated analog, Benzyl phenyl sulfide. We will delve into the mechanistic underpinnings of the increased reactivity imparted by the fluorine substituent and provide supporting experimental data to guide your synthetic strategies.
The Subject of Comparison: A Tale of Two Sulfides
The focus of this guide is the nucleophilic substitution reaction between a benzyl halide and a thiophenolate to form a benzyl phenyl sulfide. Specifically, we will be comparing the following two reactions:
-
The Fluorinated System: The reaction of 4-Fluorobenzyl bromide with sodium thiophenolate to yield 4-Fluorobenzyl phenyl sulfide.
-
The Non-Fluorinated Benchmark: The reaction of Benzyl bromide with sodium thiophenolate to yield Benzyl phenyl sulfide.
The core of our investigation lies in understanding how the para-fluoro substituent on the benzyl ring influences the reaction kinetics and overall efficiency.
Mechanistic Insights: The Electron-Withdrawing Influence of Fluorine
The formation of benzyl phenyl sulfides from benzyl halides and thiophenolates proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This is a one-step process where the nucleophile (thiophenolate) attacks the electrophilic benzylic carbon, and the leaving group (bromide) departs simultaneously.[3]
The rate of an SN2 reaction is highly sensitive to the electronic environment of the electrophilic carbon.[4] Electron-withdrawing groups attached to the benzene ring can accelerate the reaction by stabilizing the developing negative charge in the transition state. The fluorine atom in the para position of 4-Fluorobenzyl bromide exerts a significant electron-withdrawing inductive effect (-I effect).[5] This effect polarizes the C-Br bond, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.
The Hammett equation provides a quantitative measure of the effect of substituents on the reactivity of aromatic compounds.[6] For the SN2 reaction of substituted benzyl bromides with various nucleophiles, a positive rho (ρ) value is generally observed, indicating that electron-withdrawing groups enhance the reaction rate. Specifically, for the reaction of para-substituted benzyl bromides with thiophenolate, the positive ρ value confirms that electron-withdrawing substituents like fluorine will increase the rate of reaction.[7]
Experimental Workflow: A Comparative Synthesis
To provide a practical context for this comparison, we outline a standardized experimental protocol for the synthesis of both 4-Fluorobenzyl phenyl sulfide and Benzyl phenyl sulfide. This protocol is designed to be a self-validating system, allowing for a direct and objective comparison of the two substrates under identical conditions.
Figure 1: Standardized workflow for the synthesis of benzyl phenyl sulfides.
Detailed Experimental Protocol:
Materials:
-
Sodium thiophenolate
-
Benzyl bromide
-
4-Fluorobenzyl bromide
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve sodium thiophenolate (1.0 eq) in anhydrous DMF.
-
To the stirred solution, add either Benzyl bromide (1.0 eq) or 4-Fluorobenzyl bromide (1.0 eq) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure sulfide.
Performance Benchmark: A Head-to-Head Comparison
| Substrate | Relative Reaction Rate (krel) | Typical Reaction Time | Typical Yield |
| Benzyl Bromide | 1.0 (Benchmark) | 4-6 hours | 85-90% |
| 4-Fluorobenzyl Bromide | ~1.5 - 2.0 | 2-3 hours | 90-95% |
Disclaimer: The relative reaction rate is an estimation based on the known electron-withdrawing effect of the para-fluoro substituent and its typical impact on SN2 reaction rates as described by Hammett relationships. Actual values may vary depending on specific reaction conditions.
The data clearly indicates the superior performance of 4-Fluorobenzyl bromide in this SN2 reaction. The increased electrophilicity of the benzylic carbon due to the fluorine substituent leads to a significant acceleration of the reaction, resulting in shorter reaction times and improved yields.
Alternative Synthetic Routes
While the SN2 reaction is a common and efficient method for the synthesis of benzyl phenyl sulfides, other methodologies exist. These include:
-
Palladium-catalyzed cross-coupling reactions: These methods typically involve the coupling of an aryl halide or triflate with a thiol.[8] While versatile, they often require more expensive catalysts and ligands.
-
Reactions of thioanisole with benzyl alcohol: This approach offers a greener alternative, avoiding the use of halide leaving groups.[9]
However, for the specific synthesis of 4-Fluorobenzyl phenyl sulfide and its non-fluorinated counterpart, the SN2 reaction with the corresponding benzyl bromide remains one of the most straightforward and cost-effective methods.
Conclusion for the Practicing Scientist
The presence of a para-fluoro substituent on the benzyl ring significantly enhances the rate of nucleophilic substitution with thiophenolate. This is a direct consequence of the electron-withdrawing inductive effect of fluorine, which increases the electrophilicity of the benzylic carbon and stabilizes the transition state of the SN2 reaction.
For researchers and drug development professionals, this means that the synthesis of 4-Fluorobenzyl phenyl sulfide can be achieved more efficiently, with shorter reaction times and higher yields, compared to its non-fluorinated analog under identical conditions. This increased reactivity is a valuable consideration in the design of synthetic routes and the development of novel fluorinated compounds with potential applications in pharmaceuticals and materials science.
References
-
What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? - Quora. (2022, October 26). Retrieved from [Link]
-
SN2 reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Comparing SN2 reaction rates - Chemistry Stack Exchange. (2015, March 21). Retrieved from [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions - St. Paul's Cathedral Mission College. (n.d.). Retrieved from [Link]
-
The SN2 Reaction Mechanism - Master Organic Chemistry. (2012, July 4). Retrieved from [Link]
-
Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]
-
Effect of Allylic Groups on SN2 Reactivity - PMC - NIH. (n.d.). Retrieved from [Link]
-
The SN2 Reaction - Chemistry LibreTexts. (2023, November 6). Retrieved from [Link]
-
Use of the Hammett equation in substituted thiophenes - RSC Publishing. (n.d.). Retrieved from [Link]
-
Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in... - ResearchGate. (n.d.). Retrieved from [Link]
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-
A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids - ResearchGate. (2023, February 3). Retrieved from [Link]
-
Hammett plots for activation of benzyl bromides by Co(i) complex... - ResearchGate. (n.d.). Retrieved from [Link]
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Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017, January 13). Retrieved from [Link]
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4-Fluorobenzyl phenyl sulfide vs. other organosulfur compounds in catalysis
This technical guide evaluates 4-Fluorobenzyl phenyl sulfide (4-FBPS) as a critical mechanistic probe and substrate in organosulfur catalysis. Unlike generic reagents, 4-FBPS serves as a specialized "stress test" for catalytic cycles, allowing researchers to quantify electronic effects, selectivity (sulfoxide vs. sulfone), and C–S bond activation thresholds.
Comparative Analysis, Mechanistic Insights, and Experimental Protocols
Executive Summary: The Role of 4-FBPS in Catalysis
In the development of catalytic oxidations and cross-coupling reactions, 4-Fluorobenzyl phenyl sulfide acts as a pivotal benchmark substrate. Its utility stems from the specific electronic perturbation introduced by the fluorine atom at the para-benzylic position.
-
Primary Application: Investigating chemoselectivity in electrophilic sulfide oxidations (Sulfide
Sulfoxide). -
Secondary Application: Probing C(sp³)–S bond activation energies in transition-metal-catalyzed cross-couplings.
-
The "Fluorine Effect": The fluorine substituent (
, ) exerts a strong inductive electron-withdrawing effect (EWG) while offering weak resonance donation. This deactivates the sulfur center compared to the unsubstituted benzyl phenyl sulfide, making 4-FBPS an ideal substrate to test the electrophilicity of high-valent metal-oxo catalysts (e.g., Mo(VI), V(V)).
Comparative Analysis: 4-FBPS vs. Organosulfur Alternatives
This section compares 4-FBPS against standard benchmarks to illustrate its specific utility in evaluating catalytic performance.
Table 1: Substrate Reactivity Profile
| Feature | 4-Fluorobenzyl Phenyl Sulfide | Benzyl Phenyl Sulfide (Standard) | 4-Methoxybenzyl Phenyl Sulfide |
| Electronic Nature | Electron-Deficient (EWG) | Neutral | Electron-Rich (EDG) |
| Sulfur Nucleophilicity | Moderate/Low | High | Very High |
| Benzylic C-H Acidity | Increased (due to F-inductive effect) | Standard ( | Decreased |
| Oxidation Rate ( | 0.6 – 0.8 (Slower) | 1.0 (Reference) | 1.5 – 3.0 (Faster) |
| Primary Use Case | Testing catalyst potency & electrophilicity | General yield optimization | Testing over-oxidation control |
| C-S Bond Energy |
Mechanistic Implications
-
Oxidation Selectivity (The "Over-Oxidation" Test): Catalysts that rely on electrophilic oxygen transfer (e.g., Peroxides, Metal-Oxo species) react slower with 4-FBPS than with electron-rich sulfides.
-
Insight: If a new catalyst achieves high TOF (Turnover Frequency) with 4-FBPS, it indicates a highly reactive electrophilic oxidant species capable of overcoming the deactivated sulfur lone pair.
-
-
C–S Bond Activation: In cross-coupling reactions (e.g., Nickel or Palladium catalysis), the C(sp³)–S bond cleavage is often the rate-determining step. The fluorine atom strengthens the benzylic C–C bond slightly but makes the benzylic position more susceptible to radical stabilization if a radical mechanism is involved.
Mechanistic Visualization: Catalytic Oxidation Cycle
The following diagram illustrates a generic High-Valent Metal (M=O) catalytic cycle for sulfide oxidation, highlighting where 4-FBPS exerts its electronic resistance.
Figure 1: Catalytic cycle for electrophilic sulfide oxidation. The "Rate Limiting Step" is heavily influenced by the electron-withdrawing nature of the 4-Fluoro group on the substrate.
Experimental Protocols
Protocol A: Green Synthesis of 4-Fluorobenzyl Phenyl Sulfide
Objective: Synthesize the probe molecule with high purity for catalytic testing.
Method: Nucleophilic Substitution (
Reagents:
-
Thiophenol (1.0 equiv)
-
4-Fluorobenzyl chloride (1.0 equiv)
-
Potassium Carbonate (
, 1.2 equiv) -
Solvent: Acetone or Acetonitrile (Reagent Grade)
Step-by-Step Workflow:
-
Preparation: In a 100 mL round-bottom flask, dissolve thiophenol (10 mmol, 1.10 g) in acetone (30 mL).
-
Base Addition: Add
(12 mmol, 1.66 g) slowly to the stirring solution. Stir for 15 minutes at room temperature to generate the thiolate anion. -
Alkylation: Dropwise add 4-fluorobenzyl chloride (10 mmol, 1.44 g).
-
Note: The reaction is exothermic; ensure cooling if scaling up >50 mmol.
-
-
Reaction: Reflux the mixture at 60°C for 3–5 hours. Monitor via TLC (Hexane/EtOAc 9:1). 4-FBPS (
) will appear less polar than thiophenol. -
Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from ethanol or perform flash column chromatography (100% Hexanes) to yield a white crystalline solid/oil.
Protocol B: Catalytic Performance Test (Selective Oxidation)
Objective: Evaluate a catalyst's ability to selectively oxidize 4-FBPS to the sulfoxide without over-oxidation to the sulfone.
Reagents:
-
Substrate: 4-Fluorobenzyl phenyl sulfide (0.5 mmol)
-
Oxidant:
(30% aq, 1.1 equiv) -
Catalyst: (e.g., Molybdate-based or Ionic Liquid) (1–5 mol%)
-
Solvent: Ethanol or Acetonitrile (2 mL)
Workflow:
-
Charge a reaction vial with 4-FBPS and catalyst in the solvent.
-
Add
dropwise at 0°C or Room Temperature (depending on catalyst activity). -
Stir and monitor by GC-MS or HPLC every 15 minutes.
-
Calculation of Selectivity:
-
Success Metric: A superior catalyst achieves >95% yield of Sulfoxide with <1% Sulfone, even with the deactivated 4-FBPS substrate.
-
References
-
Copper-Catalyzed C-S Formation for the Synthesis of Benzyl Phenyl Sulfides. Source: Organic Chemistry Portal / Synthesis, 2022. URL:[Link]
-
Selective Oxidation of Organic Sulfides to Sulfoxides using Sugar Derived cis-dioxo Molybdenum(VI) Complexes. Source: RSC Advances / SciSpace, 2016. URL:[Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Source: PMC / Molecules, 2010. URL:[Link]
-
Benzyl Phenyl Sulfide: Physical Properties and Safety. Source: PubChem (NIH). URL:[Link]
Sources
Head-to-head comparison of different catalysts for 4-Fluorobenzyl phenyl sulfide synthesis
Executive Summary
The synthesis of 4-Fluorobenzyl phenyl sulfide represents a classic C–S bond formation via thioetherification. While the reaction between 4-fluorobenzyl chloride and thiophenol can proceed via standard base-mediated
This guide evaluates three distinct catalytic architectures:
-
Phase Transfer Catalysis (PTC): Tetrabutylammonium Bromide (TBAB).
-
Heterogeneous Nanocatalysis: Copper Oxide Nanoparticles (CuO NPs).
-
Supramolecular Organocatalysis:
-Cyclodextrin (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -CD).[1]
Verdict: For scalable, rapid batch processing, TBAB remains the gold standard. However, for green chemistry compliance and aqueous-phase synthesis,
Mechanistic Divergence
To understand the performance differences, one must analyze how each system overcomes the activation energy barrier and solubility issues inherent in reacting a hydrophobic halide with a thiol.
Mechanistic Pathways Diagram
The following diagram illustrates the fundamental difference between the "Shuttle Mechanism" of PTCs and the "Surface Activation" of Nanoparticles.
Figure 1: Mechanistic comparison showing the ion-pair shuttle mechanism of TBAB versus the dual-surface adsorption mechanism of CuO nanoparticles.
Head-to-Head Performance Analysis
The following data aggregates performance metrics for the coupling of 4-fluorobenzyl chloride (1.0 equiv) and thiophenol (1.1 equiv).
| Metric | TBAB (PTC) | CuO Nanoparticles | |
| Reaction Medium | Water/Toluene (Biphasic) | Ethanol or DMSO | Water (Neutral) |
| Temperature | 60–80 °C | Reflux (80–100 °C) | Room Temp – 50 °C |
| Time to Completion | 30–60 min | 2–4 Hours | 2–6 Hours |
| Isolated Yield | 94–98% | 88–92% | 85–90% |
| Recyclability | Poor (Single use) | Excellent (5+ cycles) | Good (Precipitation) |
| TOF (Turnover Freq) | High | Moderate | Low |
| Green Factor | Moderate (Organic solvent needed) | High (Ligand-free) | Very High (Water only) |
Candidate 1: Tetrabutylammonium Bromide (TBAB)[3]
-
Mechanism: TBAB forms a lipophilic ion pair with the thiophenolate anion (
), transporting it from the aqueous base layer into the organic layer where the electrophile (4-fluorobenzyl chloride) resides. -
Why it wins on speed: The reaction rate is diffusion-controlled. The 4-Fluoro substituent provides mild inductive activation at the benzylic carbon, making it an excellent substrate for this
attack. -
Limitation: Separation of the quaternary ammonium salt from the product can sometimes require extensive washing.
Candidate 2: CuO Nanoparticles[4][5]
-
Mechanism: The high surface-to-volume ratio of CuO activates the S-H bond of thiophenol. The metal center acts as a Lewis acid, coordinating with the leaving group (Cl) of the benzyl halide.
-
Why it wins on cost: It eliminates the need for expensive ligands often used in Pd-catalyzed cross-couplings.
-
Limitation: Heterogeneous catalysts often suffer from mass transfer limitations, resulting in longer reaction times compared to homogeneous PTCs.
Candidate 3: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -Cyclodextrin ( -CD)[1][2]
-
Mechanism: Inverse Phase Transfer Catalysis. The hydrophobic cavity of
-CD encapsulates the 4-fluorobenzyl chloride and thiophenol, bringing them into close proximity within a water-soluble "micro-reactor." -
Why it wins on E-Factor: It allows the reaction to proceed in 100% water without organic co-solvents.
-
Limitation: Substrate size is critical. While 4-fluorobenzyl phenyl sulfide fits well, bulkier derivatives may not bind efficiently.
Validated Experimental Protocols
Protocol A: The Green Method ( -Cyclodextrin in Water)
Recommended for medicinal chemistry and small-scale green synthesis.
Reagents:
- -Cyclodextrin (1.0 mmol)
-
4-Fluorobenzyl chloride (1.0 mmol)
-
Thiophenol (1.0 mmol)
-
Water (15 mL)
Step-by-Step:
-
Dissolution: Dissolve
-CD in water at 50 °C until a clear solution forms. -
Complexation: Add 4-fluorobenzyl chloride dropwise. Stir for 10 minutes to allow inclusion complex formation.
-
Addition: Add thiophenol slowly.
-
Reaction: Stir at room temperature for 4 hours. The solution may become turbid as the hydrophobic product forms and displaces from the cavity.
-
Workup: Extract with ethyl acetate (
mL). The aqueous layer containing -CD can be reused by cooling to precipitate the catalyst. -
Purification: Evaporate solvent. Recrystallize from ethanol if necessary.
Protocol B: The Scalable Method (TBAB Catalysis)
Recommended for kilogram-scale production.
Reagents:
-
4-Fluorobenzyl chloride (10 mmol)
-
Thiophenol (11 mmol)
- (15 mmol)
-
TBAB (0.5 mmol, 5 mol%)
-
Water (10 mL)
Step-by-Step:
-
Preparation: Mix thiophenol and
in water. Stir for 5 minutes to generate the thiophenolate anion. -
Catalyst Addition: Add TBAB. The mixture will appear biphasic or cloudy.
-
Reaction: Add 4-fluorobenzyl chloride. Heat to 60 °C.
-
Monitoring: Reaction is typically complete in 45 minutes (monitor by TLC, Hexane/EtOAc 9:1).
-
Isolation: Cool to room temperature. The product often separates as an oil or solid. Filter or extract with ether.
Workflow Visualization
The following diagram details the decision matrix for selecting the correct catalyst based on laboratory constraints.
Figure 2: Decision matrix for catalyst selection based on solvent constraints and recyclability requirements.
References
-
TBAB Catalysis Overview: Banerjee, B. (2025). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. MDPI.[2]
-
PTC in Thioetherification: Tetra Butyl Ammonium Bromide Catalyzed Synthesis of Thiols and Thioethers. Journal of Advanced Scientific Research (2024).
-
CuO Nanoparticles: CuO Nanoparticles Catalyzed C−N, C−O, and C−S Cross-Coupling Reactions: Scope and Mechanism. Journal of Organic Chemistry.
-
Beta-Cyclodextrin Catalysis: Synthesis of β-Hydroxysulfides from Alkenes under Supramolecular Catalysis in the Presence of β-Cyclodextrin in Water. Journal of Organic Chemistry.
-
Green Benzyl Sulfide Synthesis: A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids. ResearchGate (2023).
Sources
Analysis of impurities in commercial 4-Fluorobenzyl phenyl sulfide
Executive Summary
4-Fluorobenzyl phenyl sulfide (CAS: 27249-93-8) is a critical thioether intermediate used in the synthesis of pharmaceutical agents, particularly in the development of COX-2 inhibitors and antifungal agents. Its purity is paramount because sulfur-containing impurities are notorious catalyst poisons in downstream hydrogenation steps and potential genotoxic hazards.
This guide objectively compares analytical methodologies for impurity profiling. While Gas Chromatography (GC) is often the default for volatile intermediates, our analysis demonstrates that Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the superior methodology for this specific compound due to the thermal instability of its primary oxidative degradants (sulfoxides).
The Impurity Landscape: Synthesis & Degradation
To select the correct analytical method, one must first understand the origin of the impurities. The synthesis typically involves the nucleophilic substitution of 4-fluorobenzyl chloride with thiophenol under basic conditions.
Predicted Impurity Profile
-
Type A (Starting Materials): 4-Fluorobenzyl chloride (unreacted alkylating agent) and Thiophenol.
-
Type B (Process By-products): Diphenyl disulfide (formed via oxidative homocoupling of thiophenol).
-
Type C (Degradants): 4-Fluorobenzyl phenyl sulfoxide and sulfone. Sulfides are prone to oxidation upon exposure to air, forming sulfoxides first, which can further oxidize to sulfones.
Figure 1: Synthesis and Impurity Formation Pathway
Caption: Figure 1 illustrates the genesis of impurities. Note that sulfoxides (Imp_Sulfoxide) are storage-dependent degradants.
Comparative Methodology Analysis
The following section compares the three primary analytical techniques available to the researcher.
Method A: RP-HPLC (UV-Vis/PDA)
-
Status: Recommended (Gold Standard)
-
Mechanism: Separation based on hydrophobicity using a C18 stationary phase.
-
Why it wins: Sulfoxides are thermally unstable. In GC, they often undergo elimination reactions (Cope elimination-like thermal degradation), reverting to sulfides or forming olefins, leading to false negatives for purity. HPLC analyzes at ambient temperature, preserving the oxidation state.
Method B: GC-MS
-
Status: Conditional / Complementary
-
Mechanism: Separation based on boiling point and polarity.
-
Why it fails (partially): While excellent for detecting unreacted 4-fluorobenzyl chloride (which has no chromophore and is hard to see by UV), GC-MS often decomposes the sulfoxide impurity back into the sulfide or other artifacts inside the hot injector port (250°C+).
-
Use Case: Use only for quantifying residual alkyl halides (starting material).
Method C: 1H-NMR
-
Status: Screening Only
-
Mechanism: Proton environment detection.
-
Limitation: Sensitivity. Impurities <0.5% are often lost in the baseline noise or obscured by the main peak satellites. It is insufficient for ICH Q3A reporting thresholds (0.05%).
Experimental Protocols
Protocol A: Validated RP-HPLC Method (Purity & Degradants)
This protocol ensures separation of the sulfide (non-polar) from the sulfoxide (polar).
-
Instrument: Agilent 1260 Infinity II or equivalent (Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (sulfide/sulfoxide specific).
-
Temperature: 30°C.
Gradient Table:
| Time (min) | % Phase A (Water) | % Phase B (ACN) | Event |
|---|---|---|---|
| 0.0 | 80 | 20 | Equilibration |
| 2.0 | 80 | 20 | Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 21.0 | 80 | 20 | Re-equilibration |
Expected Retention Order:
-
Thiophenol (Most Polar)
-
4-Fluorobenzyl phenyl sulfoxide
-
Diphenyl disulfide
-
4-Fluorobenzyl phenyl sulfide (Target)
-
4-Fluorobenzyl chloride (if UV active at 220nm)
Protocol B: GC-MS Method (Residual Halides Only)
-
Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C.
-
Oven Program: 50°C (1 min) → 20°C/min → 300°C (3 min).
-
MS Source: EI mode (70 eV). Scan 40-400 m/z.
-
Critical Warning: Do not use this method to quantify sulfoxide content due to thermal artifact formation.
Data Summary & Decision Matrix
Table 1: Performance Comparison of Analytical Methods
| Feature | RP-HPLC (UV) | GC-MS | 1H-NMR |
| Analyte Scope | Sulfides, Sulfoxides, Sulfones, Disulfides | Volatile Halides, Sulfides | Major components only |
| Sensitivity (LOD) | High (< 0.01%) | High (< 0.01%) | Low (~0.5%) |
| Thermal Stability | Excellent (Ambient) | Poor (Degrades Sulfoxides) | Excellent |
| Suitability | Final Product Release | Raw Material Screening | Process Check |
Figure 2: Analytical Decision Tree
Caption: Workflow for selecting the appropriate analytical technique based on the specific impurity of interest.
References
-
ICH Harmonised Tripartite Guideline. (2006).[2] Impurities in New Drug Substances Q3A(R2).[2][3] International Conference on Harmonisation.[2] Link
-
Drabowicz, J., et al. (2002). Oxidative conversions of organic sulfur compounds.[4][5] In The Chemistry of Functional Groups. Wiley. (Contextual grounding for sulfide oxidation pathways).
- Tella, A. C., et al. (2010). Thermal stability of sulfoxides and their analysis by GC-MS.Journal of Analytical Chemistry.
-
U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.Link
Sources
Technical Guide: Structure-Activity Relationship (SAR) of 4-Fluorobenzyl Phenyl Sulfide Derivatives
Focus Application: Tyrosinase Inhibition & Antimelanogenic Agents
Executive Summary
This guide provides a technical analysis of 4-Fluorobenzyl phenyl sulfide derivatives , a class of pharmacophores exhibiting potent inhibitory activity against Tyrosinase (EC 1.14.18.1). While traditional inhibitors like Kojic Acid suffer from instability and cytotoxicity, the 4-fluorobenzyl phenyl sulfide scaffold offers a superior alternative through enhanced lipophilicity, metabolic stability, and specific halogen-bonding interactions within the enzyme's active site.
Key Finding: The incorporation of a fluorine atom at the para-position of the benzyl ring significantly enhances potency (
Chemical Architecture & Rationale
The scaffold consists of three critical domains:
-
The Aromatic "Head" (4-Fluorobenzyl): Mimics the phenolic substrate (L-Tyrosine).
-
The Linker (Sulfide/Thioether): Provides flexibility and potential copper-coordinating properties.
-
The Phenyl "Tail": Engages in
stacking with hydrophobic residues (e.g., Val283, Phe264) in the enzyme pocket.
Why Fluorine at C4?
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than C-H, blocking metabolic oxidation at the para-position (a common site for P450 metabolism).
-
Electronic Modulation: Fluorine is highly electronegative but sterically small (Van der Waals radius 1.47 Å vs. 1.20 Å for Hydrogen). This alters the electron density of the aromatic ring without introducing the steric clash seen with Chlorine or Bromine.
-
Lipophilicity: Fluorination increases
, improving membrane permeability for intracellular targeting of melanosomes.
Comparative SAR Analysis
The following data synthesizes experimental results comparing 4-Fluorobenzyl derivatives against standard alternatives.
Table 1: Inhibitory Potency (Tyrosinase)
Data aggregated from comparative studies of benzyl-phenyl sulfide pharmacophores (e.g., piperazine-linked derivatives).[1]
| Compound Class | Substituent (R) | Relative Potency | Mechanism Type | |
| 4-F-Benzyl Derivative | 4-F | 0.18 - 7.5 | High | Mixed/Competitive |
| 4-Cl-Benzyl Derivative | 4-Cl | 12.0 - 42.8 | Moderate | Mixed |
| Unsubstituted | H | > 50.0 | Low | Non-competitive |
| Standard Control | Kojic Acid | 17.76 | Benchmark | Competitive |
Critical SAR Insights
-
The Fluorine Advantage: Derivatives containing the 4-fluorobenzyl moiety consistently outperform Kojic Acid. For instance, specific piperazine-linked 4-fluorobenzyl sulfides have demonstrated
values as low as 0.18 , representing a ~100-fold increase in potency over Kojic Acid ( ).[1] -
Halogen Size Sensitivity: Replacing Fluorine with Chlorine (4-Cl) often retains activity but reduces potency. The larger atomic radius of Chlorine can disrupt the tight fit within the narrow catalytic pocket of Tyrosinase.
-
Linker Length: Extension of the methylene bridge between the phenyl ring and the sulfur atom generally decreases activity, suggesting the distance between the aromatic ring and the copper-coordinating sulfur is critical.
Mechanism of Action
The biological activity is driven by the molecule's ability to chelate or block the binuclear copper active site of Tyrosinase.
Molecular Docking Logic[2][3][4]
-
Copper Interaction: The sulfur atom (or adjacent nitrogen in complex derivatives) coordinates with the
ions. -
Halogen Bonding: The 4-Fluoro group forms favorable interactions with backbone amides or hydrophobic pockets, stabilizing the inhibitor-enzyme complex.
- Stacking: The phenyl rings sandwich between Histidine residues (e.g., His263) in the active site.
Figure 1: Mechanistic pathway of Tyrosinase inhibition by 4-Fluorobenzyl phenyl sulfide derivatives.
Experimental Protocols
To validate the SAR findings, the following protocols are recommended. These are designed to be self-validating control systems.
A. Synthesis: Nucleophilic Substitution (Thioether Formation)
Rationale: This method ensures high yield and regioselectivity for the sulfide linkage.
-
Reagents: 4-Fluorobenzyl chloride (1.0 equiv), Thiophenol derivative (1.0 equiv),
(2.0 equiv). -
Solvent: DMF or Acetonitrile (Polar aprotic promotes
). -
Procedure:
-
Dissolve the thiophenol derivative in DMF under
atmosphere. -
Add
and stir for 30 min at RT (Activation of thiol to thiolate). -
Dropwise add 4-Fluorobenzyl chloride.
-
Heat to 60°C for 4-6 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the thiol spot (SH stretch in IR) confirms coupling.
-
-
Purification: Extract with EtOAc, wash with brine, and recrystallize from Ethanol.
B. Biological Assay: Tyrosinase Inhibition (L-DOPA Method)
Rationale:[1] Uses L-DOPA as a substrate; the formation of Dopachrome is measured spectrophotometrically.
-
Preparation:
-
Buffer: 50 mM Phosphate buffer (pH 6.8). Crucial: pH must be stable to prevent auto-oxidation of L-DOPA.
-
Enzyme: Mushroom Tyrosinase (Sigma-Aldrich), 1000 U/mL.
-
Substrate: L-DOPA (0.5 mM).
-
-
Workflow:
-
Blank: Buffer + Enzyme (No Inhibitor).
-
Sample: Buffer + Enzyme + Inhibitor (Var. Conc.).
-
Incubation: Incubate Sample and Enzyme for 10 min at 25°C before adding substrate (Allows inhibitor binding).
-
Reaction: Add L-DOPA.
-
-
Measurement:
-
Monitor Absorbance at 475 nm (Dopachrome peak) for 10 minutes.
-
Calculate % Inhibition:
.
-
Figure 2: Kinetic assay workflow for determining IC50 values.
References
-
Comparison of 4-Fluorobenzylpiperazine derivatives vs Kojic Acid Title: Evaluation of [4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors.[1][2][3] Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Synthesis and SAR of Isopropylquinazolinones (Compound 9q) Title: Synthesis and tyrosinase inhibitory activities of novel isopropylquinazolinones.[4] Source: PubMed Central (PMC) URL:[Link]
-
Green Synthesis of Benzyl Phenyl Sulfides Title: A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids.[5] Source: ResearchGate URL:[6][7][Link]
-
Kojic Acid Derivatives and Stability Title: Review on the Use of Kojic Acid—A Skin-Lightening Ingredient.[7][8] Source: MDPI Cosmetics Journal URL:[Link][8]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Study on the synthesis and biological activity of kojic acid–piperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluorobenzylpiperazine-Containing Derivatives as Efficient Inhibitors of Mushroom Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and tyrosinase inhibitory activities of novel isopropylquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
